Product packaging for Propyne-d4(Cat. No.:CAS No. 6111-63-3)

Propyne-d4

Cat. No.: B1606906
CAS No.: 6111-63-3
M. Wt: 44.09 g/mol
InChI Key: MWWATHDPGQKSAR-BMQYTIHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propyne-d4 is a useful research compound. Its molecular formula is C3H4 and its molecular weight is 44.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4 B1606906 Propyne-d4 CAS No. 6111-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3,3-tetradeuterioprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWATHDPGQKSAR-BMQYTIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#CC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210002
Record name Propyne-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-63-3
Record name Propyne-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Propyne-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of propyne-d4 (C₃D₄), a deuterated isotopologue of propyne. The information presented herein is compiled from spectroscopic and computational studies, offering valuable data for researchers in various fields, including molecular spectroscopy, physical chemistry, and drug development where isotopically labeled compounds are utilized.

Molecular Structure

This compound, systematically named 1,3,3,3-tetradeuterioprop-1-yne, possesses a molecular framework analogous to propyne, with deuterium atoms substituting the hydrogen atoms on the methyl and acetylenic carbons. The molecule belongs to the C₃ᵥ point group, indicating a symmetric top rotor.

The structural parameters of this compound have been determined with high precision through spectroscopic techniques, primarily microwave and high-resolution infrared spectroscopy. These methods allow for the determination of rotational constants, from which the moments of inertia and, subsequently, the bond lengths and angles can be derived.

Table 1: Molecular Structure of this compound

ParameterValueExperimental Method
Bond Lengths (Å)
C≡C1.207Microwave Spectroscopy
C-C1.458Microwave Spectroscopy
C-D (acetylenic)1.056Infrared Spectroscopy
C-D (methyl)1.092Infrared Spectroscopy
Bond Angles (°)
C-C≡C180Assumed Linear
D-C-D (methyl)108.3Microwave Spectroscopy
C-C-D (methyl)110.6Microwave Spectroscopy

Chemical Bonding

The bonding in this compound is characterized by a carbon-carbon triple bond (C≡C) and a carbon-carbon single bond (C-C). The triple bond consists of one sigma (σ) bond and two pi (π) bonds, resulting in a linear arrangement of the C-C≡C backbone. The terminal carbon of the triple bond is sp-hybridized, while the central carbon is also sp-hybridized. The methyl carbon is sp³-hybridized, forming four sigma bonds with three deuterium atoms and the other carbon atom.

The substitution of hydrogen with deuterium does not significantly alter the electronic structure and the nature of the chemical bonds compared to normal propyne. However, the increased mass of deuterium leads to notable differences in the vibrational frequencies and rotational constants of the molecule, a phenomenon known as the kinetic isotope effect.

Vibrational Analysis

The vibrational modes of this compound have been extensively studied using infrared and Raman spectroscopy. As a molecule with C₃ᵥ symmetry, this compound has 10 fundamental vibrational modes, which are classified into A₁ (parallel) and E (perpendicular) symmetry species. The deuteration of the molecule results in a significant lowering of the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in propyne.

Table 2: Fundamental Vibrational Frequencies of this compound

ModeSymmetryWavenumber (cm⁻¹)Description
ν₁A₁2583.5C-D stretch (acetylenic)
ν₂A₁2157.8C≡C stretch
ν₃A₁1048.2C-D symmetric deformation (methyl)
ν₄A₁930.7C-C stretch
ν₅A₁633.2C-C≡C deformation
ν₆E2975.8C-D asymmetric stretch (methyl)
ν₇E1440.1C-D asymmetric deformation (methyl)
ν₈E1049.5C-D rocking (methyl)
ν₉E490.3C-C≡C bending
ν₁₀E290.1C-C torsion

Experimental Protocols

The determination of the molecular structure and vibrational frequencies of this compound relies on high-resolution spectroscopic techniques.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

The vibrational spectrum of gaseous this compound is recorded using a high-resolution FTIR spectrometer. The experimental setup typically involves a long-path gas cell to achieve sufficient absorption. The analysis of the rovibrational structure of the absorption bands allows for the determination of the vibrational band origins and the rotational constants for both the ground and vibrationally excited states.

experimental_workflow_ftir cluster_sample Sample Preparation cluster_spectrometer FTIR Spectrometer cluster_analysis Data Analysis PropyneD4 This compound Gas GasCell Long-Path Gas Cell PropyneD4->GasCell Introduction FTIR FTIR Spectrometer GasCell->FTIR Measurement Interferogram Interferogram FTIR->Interferogram Output Detector Detector Spectrum Rovibrational Spectrum Interferogram->Spectrum Fourier Transform Analysis Rotational & Vibrational Analysis Spectrum->Analysis Constants Molecular Constants Analysis->Constants

FTIR Experimental Workflow
Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for the ground vibrational state of this compound. The experiment involves passing a low-pressure gas sample through a microwave spectrometer and measuring the absorption of microwave radiation at specific frequencies corresponding to rotational transitions. The analysis of the rotational spectrum yields the rotational constants A, B, and C, which are inversely proportional to the principal moments of inertia.

Logical Relationships in Structural Determination

The determination of the precise molecular structure of this compound from spectroscopic data involves a logical workflow that connects experimental measurements to the final structural parameters.

logical_relationship cluster_exp Experimental Data cluster_analysis Data Analysis cluster_derivation Structural Derivation MW_Spec Microwave Spectrum Rot_Const Rotational Constants (A, B, C) MW_Spec->Rot_Const IR_Spec Infrared Spectrum IR_Spec->Rot_Const Vib_Freq Vibrational Frequencies (ν) IR_Spec->Vib_Freq MoI Moments of Inertia (Ia, Ib, Ic) Rot_Const->MoI Mol_Geom Molecular Geometry (Bond Lengths & Angles) MoI->Mol_Geom

Structural Determination Pathway

This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by quantitative data and an overview of the experimental methodologies employed for their determination. These details are crucial for scientists and researchers working with isotopically labeled compounds in a variety of research and development applications.

Propyne-d4 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of propyne-d4 (1,3,3,3-tetradeuterioprop-1-yne). It is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.

Physical and Chemical Properties

This compound, a deuterated isotopologue of propyne, is a colorless gas at standard temperature and pressure. Its physical and chemical properties are summarized in the tables below. The inclusion of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which can influence its physical properties such as boiling point and density.

Physical Properties
PropertyValueUnitSource(s)
Molecular Formula C₃D₄-[1]
Molecular Weight 44.09 g/mol [2]
Boiling Point -23.2°C
Melting Point -102.7°C
Density 0.713g/cm³ (at -50 °C for propyne)
Vapor Pressure 4565.7 ± 0.0mmHg (at 25 °C, Predicted)
Chemical Properties
PropertyValueUnitSource(s)
IUPAC Name 1,3,3,3-tetradeuterioprop-1-yne-[2]
CAS Number 6111-63-3-[1]
InChI InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3-[2]
InChIKey MWWATHDPGQKSAR-BMQYTIHCSA-N-[2]
SMILES [2H]C#CC([2H])([2H])[2H]-[2]
LogP 0.9-[2]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A standard ¹H NMR spectrum of this compound would show no signals, as all hydrogen atoms have been replaced by deuterium. This makes this compound a potentially useful solvent or internal standard in certain ¹H NMR applications where the solvent signal would otherwise interfere with the analyte signals.

  • ²H (Deuterium) NMR: A ²H NMR spectrum would show two signals corresponding to the two different deuterium environments: one for the acetylenic deuterium and one for the three deuterons of the methyl group. Deuterium NMR generally has a similar chemical shift range to proton NMR but with broader signals and lower resolution.[3][4]

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms in the molecule. The signals for the carbons bonded to deuterium will appear as multiplets due to C-D coupling. The chemical shifts would be similar to those of propyne, but the coupling patterns would be different.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 44, corresponding to the molecular weight of the fully deuterated molecule. Fragmentation patterns would involve the loss of deuterium atoms or deuterated methyl groups.

Key Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of magnesium carbide (Mg₂C₃) with deuterium oxide (D₂O). The resulting crude this compound can be purified by conversion to its mercury derivative, followed by regeneration with deuterated reagents to yield a product with high isotopic purity.

Experimental Workflow: Synthesis of this compound

G Workflow for this compound Synthesis A Preparation of Magnesium Carbide (Mg₂C₃) B Reaction with Deuterium Oxide (D₂O) in Dioxane A->B C Collection of Crude this compound Gas B->C D Conversion to Dipropynyl Mercury C->D E Hydrolysis with Deuterated Reagents D->E F Collection and Purification of this compound E->F

Caption: A generalized workflow for the synthesis and purification of this compound.

Sonogashira Coupling

Propyne and its derivatives are valuable reagents in Sonogashira cross-coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Reaction Pathway: Sonogashira Coupling

G Sonogashira Coupling of this compound cluster_reactants Reactants cluster_catalysts Catalysts This compound This compound Product (R-C≡C-CD₃) Product (R-C≡C-CD₃) This compound->Product (R-C≡C-CD₃) Aryl Halide (R-X) Aryl Halide (R-X) Aryl Halide (R-X)->Product (R-C≡C-CD₃) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Product (R-C≡C-CD₃) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Product (R-C≡C-CD₃) Base (e.g., Amine) Base (e.g., Amine) Base (e.g., Amine)->Product (R-C≡C-CD₃)

Caption: Generalized Sonogashira coupling reaction with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound can also be utilized in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction forms a triazole ring and is a cornerstone of bioconjugation and materials science.

Reaction Pathway: CuAAC (Click Chemistry)

G CuAAC Reaction with this compound cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Triazole Product Triazole Product This compound->Triazole Product Azide (R-N₃) Azide (R-N₃) Azide (R-N₃)->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product

Caption: The CuAAC "click" reaction involving this compound and an organic azide.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Isotopic Labeling: this compound can be used as a "heavy" building block in the synthesis of complex molecules. The deuterium label allows for the tracking of molecules in biological systems and aids in the elucidation of reaction mechanisms and metabolic pathways.

  • NMR Spectroscopy: As mentioned, the absence of proton signals makes this compound a candidate for use as a non-interfering solvent or standard in ¹H NMR studies.

  • Pharmaceutical Synthesis: The alkyne functional group is a versatile handle for the construction of complex molecular architectures found in many drug candidates. The use of deuterated propyne can be advantageous in pharmacokinetic studies, where the C-D bond is stronger than the C-H bond, potentially leading to altered metabolic profiles (the "deuterium kinetic isotope effect").

Safety and Handling

Propyne is a flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. As a compressed gas, cylinders of this compound should be secured and protected from physical damage. Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

An In-depth Technical Guide to the Synthesis and Purification of Propyne-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of propyne-d4 (CD₃C≡CD), a deuterated isotopologue of propyne. This document details a proven synthetic methodology, outlines purification techniques, presents key quantitative data, and includes visualizations to aid in the understanding of the experimental workflows.

Introduction

This compound, also known as perdeuteropropyne or methylacetylene-d4, is a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, vibrational spectroscopy, and as a labeled internal standard in mass spectrometry-based analyses. The substitution of hydrogen with deuterium atoms provides a means to probe kinetic isotope effects, elucidate reaction pathways, and enhance analytical sensitivity. This guide focuses on a robust method for the preparation of high-purity this compound.

Synthesis of this compound

The most direct and effective reported method for the synthesis of this compound involves the reaction of magnesium carbide (Mg₂C₃) with deuterium oxide (D₂O). This method, pioneered by Leitch and Renaud, remains a cornerstone for the laboratory-scale production of this deuterated compound.

Synthesis Pathway

The overall synthetic pathway can be represented by the following reaction:

This reaction proceeds readily upon the addition of deuterium oxide to magnesium carbide, yielding gaseous this compound which can be collected for subsequent purification.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Anhydrous pentane

  • Argon gas

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous dioxane

  • Mercuric cyanide

  • Deuterated hydrochloric acid (DCl in D₂O)

Procedure:

Step 1: Preparation of Magnesium Carbide (Mg₂C₃)

A detailed procedure for the preparation of magnesium carbide in significant quantities is described by Leitch and Renaud.[1]

  • Magnesium turnings are heated in a reactor under a stream of argon.

  • Pentane vapor is passed over the hot magnesium.[1]

  • The reactor is cooled under an argon atmosphere, and the resulting crude magnesium carbide is collected.[1]

Step 2: Generation of this compound

  • The crude magnesium carbide is suspended in anhydrous dioxane.

  • Deuterium oxide is added dropwise to the suspension.[1]

  • The evolved gaseous this compound is passed through a cold trap to remove any less volatile impurities and then collected.

This initial crude product is suitable for many applications but can be further purified to remove traces of acetylene and other isotopic variants.[1]

Purification of this compound

Purification of the crude this compound is essential to achieve high isotopic and chemical purity. A combination of chemical treatment and physical separation methods is employed.

Chemical Purification via Mercury Derivative

A classic and effective method for the purification of terminal alkynes involves the formation and subsequent decomposition of a mercury acetylide derivative.[1]

Experimental Protocol:

  • The crude this compound gas is bubbled through a solution of mercuric cyanide in a suitable solvent. This selectively precipitates the di(this compound-yl)mercury.

  • The mercury derivative is filtered, washed, and dried.

  • Pure this compound is regenerated by treating the di(this compound-yl)mercury with deuterated hydrochloric acid (DCl in D₂O).[1]

  • The liberated pure this compound gas is collected.

Physical Purification Methods

For applications requiring the removal of other volatile hydrocarbon impurities, physical separation techniques are highly effective.

Low-Temperature Fractional Distillation:

Propyne has a boiling point of -23.2 °C.[2] By carefully controlling the temperature of a fractional distillation column, it is possible to separate this compound from less volatile (e.g., allene-d4, if present) and more volatile (e.g., methane-d4) impurities. This technique relies on the slight differences in boiling points between the components of the gas mixture.

Preparative Gas Chromatography (GC):

Preparative GC is a powerful technique for isolating high-purity gaseous compounds.

General GC Parameters for C3 Hydrocarbons:

  • Column: A packed column with a stationary phase suitable for hydrocarbon separation (e.g., Carbopack™).

  • Carrier Gas: Helium or Argon.

  • Temperature Program: An optimized temperature gradient to ensure baseline separation of propyne from potential impurities.

  • Detector: Thermal conductivity detector (TCD) is often used for preparative scale work.

The collected fractions corresponding to the this compound peak can be trapped at low temperatures.

Quantitative Data

ParameterValueReference
Synthesis Yield Good yields[1]
Isotopic Purity 93.3 mole % this compound[1]
6.5 mole % propyne-d3[1]
Molecular Weight 44.09 g/mol [3]
Boiling Point -23.2 °C (249.95 K)[2]
Melting Point -102.7 °C (170.45 K)[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Mg Magnesium Turnings Heat_Ar Heating under Argon Mg->Heat_Ar Pentane Pentane Vapor Pentane->Heat_Ar Mg2C3 Magnesium Carbide (Mg₂C₃) Heat_Ar->Mg2C3 Reaction Reaction Vessel Mg2C3->Reaction D2O Deuterium Oxide (D₂O) D2O->Reaction Dioxane Anhydrous Dioxane Dioxane->Reaction Crude_Propyne_d4 Crude this compound (gas) Reaction->Crude_Propyne_d4

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound cluster_physical Alternative Physical Purification Crude_Propyne_d4 Crude this compound (gas) Precipitation Precipitation Crude_Propyne_d4->Precipitation HgCN2 Mercuric Cyanide Solution HgCN2->Precipitation Hg_Derivative Di(this compound-yl)mercury Precipitation->Hg_Derivative Regeneration Regeneration Hg_Derivative->Regeneration DCl DCl in D₂O DCl->Regeneration Pure_Propyne_d4 Pure this compound (gas) Regeneration->Pure_Propyne_d4 Crude_Propyne_d4_alt Crude this compound (gas) Fractional_Distillation Low-Temperature Fractional Distillation Crude_Propyne_d4_alt->Fractional_Distillation Prep_GC Preparative Gas Chromatography Crude_Propyne_d4_alt->Prep_GC Pure_Propyne_d4_alt Pure this compound (gas) Fractional_Distillation->Pure_Propyne_d4_alt Prep_GC->Pure_Propyne_d4_alt

References

Propyne-d4: A Technical Overview of its Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical properties of propyne-d4, a deuterated isotopologue of propyne. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Core Properties of this compound

This compound, also known as 1,3,3,3-tetradeuterioprop-1-yne, is a form of propyne where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes it a valuable tool in various scientific applications, primarily as an internal standard in mass spectrometry-based quantitative analysis and for elucidating reaction mechanisms.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. The molecular weight can vary slightly depending on the calculation method and the specific isotopic abundances of the constituent elements.

PropertyValueSource
CAS Registry Number 6111-63-3[1][2][3]
Molecular Formula C3D4[3][4]
Molecular Weight 44.09 g/mol [1][4]
44.088507 g/mol [2]
44.0885 g/mol [3]

Conceptual Experimental Workflow: this compound as an Internal Standard

While specific experimental protocols for this compound are application-dependent, a common use is as an internal standard for the quantification of the non-deuterated propyne or a structurally similar analyte in a complex matrix. The following workflow diagram illustrates this process.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing A Test Sample Containing Analyte (Propyne) B Spike with Known Amount of Internal Standard (this compound) A->B C Sample Extraction & Cleanup B->C D Instrumental Analysis (e.g., GC-MS) C->D E Measure Signal Response of Analyte and Internal Standard D->E F Calculate Response Ratio (Analyte/Internal Standard) E->F G Quantify Analyte Concentration using Calibration Curve F->G

References

Isotopic Purity of Commercially Available Propyne-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Propyne-d4 (also known as Methylacetylene-d4). This compound is a deuterated isotopologue of propyne, a valuable building block in organic synthesis and a component in various research applications, including as a tracer in metabolic studies and as a standard in analytical chemistry. The degree of isotopic enrichment is a critical parameter that can significantly impact the interpretation of experimental results. This document outlines the available data on the isotopic purity of this compound from commercial suppliers and details the analytical methodologies used for its determination.

Commercially Available this compound: Isotopic Purity Data

This compound is available from a limited number of specialized chemical suppliers. The most commonly cited specification for isotopic purity is provided in "atom percent D," which represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions.

Based on available data, the isotopic purity of commercially available this compound is typically high, with suppliers indicating a minimum of 99 atom % D. This level of enrichment is suitable for most research applications where high isotopic purity is required to minimize interference from the corresponding protium (¹H) isotopologues.

SupplierProduct NameCatalog NumberStated Isotopic Purity
Sigma-AldrichMethylacetylene-d448705999 atom % D[1]
CDN IsotopesThis compoundD-1337Not specified on website

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the volatile nature of propyne (boiling point: -23.2 °C), specialized sample handling techniques are required for both methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, both proton (¹H) and deuterium (²H or D) NMR can be utilized to determine isotopic purity.

Detailed Methodology for NMR Analysis of this compound:

  • Sample Preparation:

    • Due to its gaseous state at room temperature, this compound must be handled in a vacuum line or a glovebox with a controlled atmosphere.

    • A known amount of this compound gas is condensed into a thick-walled NMR tube (e.g., a J. Young tube) that has been pre-cooled with liquid nitrogen.

    • A deuterated solvent with a known boiling point below that of propyne, such as deuterated chloroform (CDCl₃) or acetone-d₆, is then condensed into the NMR tube. The solvent serves to dissolve the propyne and provide a lock signal for the NMR spectrometer.

    • The NMR tube is then sealed under vacuum or an inert atmosphere (e.g., nitrogen or argon) to prevent contamination and ensure the sample remains in a condensed phase at low temperatures.

  • Instrumentation and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for analysis.

    • The probe temperature is lowered to a point where the propyne remains in the liquid phase and its vapor pressure is minimized (e.g., -40 °C to -60 °C).

    • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The isotopic purity is determined by comparing the integral of the residual proton signals from the partially deuterated propyne to the integral of a known internal standard or to the residual proton signal of the deuterated solvent. The absence or very low intensity of signals in the regions corresponding to the acetylenic and methyl protons of propyne indicates high isotopic enrichment.

    • ²H NMR Spectroscopy: A deuterium NMR spectrum is acquired. This provides a direct measure of the deuterium atoms in the molecule. The spectrum will show signals corresponding to the deuterons at the acetylenic and methyl positions. The relative integrals of these signals can confirm the deuteration pattern. The overall signal intensity can be compared to a deuterated internal standard of known concentration to quantify the amount of deuterated material.

  • Data Analysis and Purity Calculation:

    • For ¹H NMR, the atom percent D is calculated using the following formula: Atom % D = (1 - (Integral of residual ¹H signal / (Integral of internal standard signal / number of protons in standard))) * 100

    • Care must be taken to ensure that the relaxation times (T₁) of the signals being compared are similar to avoid integration errors. This can be achieved by introducing a long relaxation delay in the NMR pulse sequence.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an excellent method for determining the isotopic distribution of a molecule.

Detailed Methodology for Mass Spectrometry Analysis of this compound:

  • Sample Introduction:

    • For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system or a direct inlet system can be used.

    • GC-MS: A small volume of the this compound gas is injected into the GC inlet. The gas is separated from any potential volatile impurities on a chromatographic column and then introduced into the mass spectrometer. This method is advantageous as it also provides information on the chemical purity of the sample.

    • Direct Inlet: The this compound gas can be introduced directly into the ion source of the mass spectrometer via a heated inlet system or a gas-tight syringe. This method is faster but does not provide separation from impurities.

  • Ionization and Mass Analysis:

    • Electron Ionization (EI) is a common ionization technique for small, volatile molecules. The propyne molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

    • The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Data Analysis and Purity Calculation:

    • The mass spectrum will show a series of peaks corresponding to the molecular ion ([M]⁺) and its isotopologues. For this compound (C₃D₄), the molecular ion will have an m/z of 44.

    • The presence of ions with lower m/z values, such as m/z 43 (C₃HD₃), m/z 42 (C₃H₂D₂), m/z 41 (C₃H₃D), and m/z 40 (C₃H₄), indicates incomplete deuteration.

    • The isotopic purity is determined by calculating the relative abundance of the fully deuterated molecular ion compared to the sum of the abundances of all propyne isotopologues. Atom % D = (Intensity of [C₃D₄]⁺ / (Intensity of [C₃D₄]⁺ + Intensity of [C₃HD₃]⁺ + Intensity of [C₃H₂D₂]⁺ + Intensity of [C₃H₃D]⁺ + Intensity of [C₃H₄]⁺)) * 100

    • It is important to consider the natural abundance of ¹³C when analyzing the mass spectrum, as it will contribute to the M+1 peak. High-resolution mass spectrometry can be used to distinguish between isotopologues containing ¹³C and those containing additional protons.

Visualizations

G cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Acquire this compound Acquire this compound Condense into NMR Tube Condense into NMR Tube Acquire this compound->Condense into NMR Tube Seal NMR Tube Seal NMR Tube Condense into NMR Tube->Seal NMR Tube Add Deuterated Solvent Add Deuterated Solvent Add Deuterated Solvent->Condense into NMR Tube Cool Probe Cool Probe Seal NMR Tube->Cool Probe Acquire 1H and 2H Spectra Acquire 1H and 2H Spectra Cool Probe->Acquire 1H and 2H Spectra Integrate Signals Integrate Signals Acquire 1H and 2H Spectra->Integrate Signals Calculate Isotopic Purity Calculate Isotopic Purity Integrate Signals->Calculate Isotopic Purity Final Report Final Report Calculate Isotopic Purity->Final Report

Caption: Workflow for Isotopic Purity Determination of this compound by NMR Spectroscopy.

G cluster_interpretation Data Interpretation This compound Gas This compound Gas GC Inlet GC Inlet This compound Gas->GC Inlet Chromatographic Column Chromatographic Column GC Inlet->Chromatographic Column MS Ion Source MS Ion Source Chromatographic Column->MS Ion Source Mass Analyzer Mass Analyzer MS Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Identify Isotopologue Peaks Identify Isotopologue Peaks Mass Spectrum->Identify Isotopologue Peaks Calculate Relative Abundances Calculate Relative Abundances Identify Isotopologue Peaks->Calculate Relative Abundances Determine Isotopic Purity Determine Isotopic Purity Calculate Relative Abundances->Determine Isotopic Purity

Caption: Experimental Workflow for GC-MS Analysis of this compound.

References

Propyne-d4: A Comprehensive Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for propyne-d4 (CAS No. 6111-63-3), a deuterated isotopologue of propyne. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available physicochemical data for the deuterated compound with hazard information extrapolated from the well-documented SDS of its non-deuterated counterpart, propyne (CAS No. 74-99-7). The toxicological and reactivity profiles of deuterated and non-deuterated compounds are generally considered to be very similar.

Core Safety and Property Data

This compound is a colorless, flammable gas.[1] Its physical and chemical properties are summarized below.

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₃D₄NIST WebBook
Molecular Weight 44.09 g/mol PubChem[2]
CAS Number 6111-63-3PubChem[2]
Boiling Point -23.2 °CGuidechem[3]
Melting Point -102.7 °CGuidechem[3]
Flash Point -91.1 °C (Predicted)Guidechem[3]
Vapor Pressure 4565.7 mmHg at 25°C (Predicted)Guidechem[3]
Density 0.713 g/cm³Guidechem[3]
Solubility Insoluble in water; soluble in ethanol, chloroform, and benzene.[1]PubChem[1]
Hazard Identification and Classification

Information based on propyne (CAS 74-99-7) as a surrogate.

Propyne is classified as an extremely flammable gas that may explode if heated. It is a gas under pressure and may displace oxygen, causing rapid suffocation.

GHS Hazard Statements:

  • H220: Extremely flammable gas.

  • H280: Contains gas under pressure; may explode if heated.

Signal Word: Danger

Experimental Protocols and Safe Handling

Given the hazards associated with this compound, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Insulated gloves when handling cylinders.

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used in case of release or in environments with insufficient oxygen.

  • Skin and Body Protection: Flame-retardant clothing is recommended.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a fume hood designed for flammable gases.

  • Use of a continuous monitoring system for flammable gases is highly recommended.

  • All equipment must be properly grounded to prevent static discharge.

  • Use only non-sparking tools and explosion-proof equipment.

Storage and Handling Workflow

The following diagram outlines the essential steps for the safe storage and handling of this compound cylinders.

cluster_storage Cylinder Storage cluster_handling Cylinder Handling and Use storage_area Store in a well-ventilated, secure, and fireproof area. away_from_heat Keep away from heat, sparks, and open flames. upright Secure cylinders in an upright position. transport Use a cylinder cart for transport. ppe Wear appropriate PPE. transport->ppe connect Connect to a regulator and check for leaks with a non-corrosive leak detection fluid. ppe->connect open_valve Open valve slowly. connect->open_valve close_valve Close cylinder valve when not in use and when empty. open_valve->close_valve

Caption: Safe handling workflow for this compound cylinders.

Reactivity and Stability

Information based on propyne (CAS 74-99-7) as a surrogate.

Chemical Stability: this compound is stable under recommended storage conditions.

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

Incompatible Materials: Strong oxidizing agents, copper, silver, and mercury and their salts (can form explosive acetylides).

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon oxides.

Toxicological Information

Information based on propyne (CAS 74-99-7) as a surrogate.

Acute Effects:

  • Inhalation: May cause dizziness, headache, and nausea. At high concentrations, it can act as a simple asphyxiant by displacing oxygen, leading to unconsciousness.

  • Skin Contact: Direct contact with the liquefied gas can cause frostbite.

  • Eye Contact: Direct contact with the liquefied gas can cause frostbite.

  • Ingestion: Ingestion is not a likely route of exposure for a gas.

No specific quantitative toxicological data for this compound were found in the public domain.

Emergency Procedures

Information based on propyne (CAS 74-99-7) as a surrogate.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, or carbon dioxide. For a large fire, use water spray, fog, or foam.

  • Specific Hazards: Extremely flammable. Vapors are heavier than air and may travel to a source of ignition and flash back. Cylinders may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate PPE, including respiratory protection.

  • Environmental Precautions: Prevent the gas from entering sewers or confined spaces.

  • Methods for Containment and Clean-up: Stop the flow of gas if it can be done safely. Ventilate the area.

The following diagram illustrates the logical steps to take in the event of a this compound leak.

Caption: Emergency response workflow for a this compound leak.

References

Thermodynamic Properties of Propyne-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Propyne-d4 (C₃D₄), a deuterated isotopologue of propyne. Understanding these properties is crucial for applications in isotopic labeling, mechanistic studies, and as a standard in various analytical techniques. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates the logical flow of thermodynamic property determination.

Core Thermodynamic Properties

The essential thermodynamic properties of this compound in its ideal gas state are the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and molar heat capacity (Cp). These values are fundamental for predicting the feasibility and energetics of chemical reactions involving this compound.

While a complete, experimentally verified dataset for this compound is not as readily available as for its non-deuterated counterpart, the values can be and have been determined through a combination of experimental techniques and statistical thermodynamic calculations based on spectroscopic data. The data presented here is compiled from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature.

Summary of Quantitative Data
Thermodynamic PropertySymbolValueUnits
Molecular WeightMW44.0885 g/mol
Standard Enthalpy of Formation (gas, 298.15 K) ΔfH° Value not explicitly found in free public databaseskJ/mol
Standard Gibbs Free Energy of Formation (gas, 298.15 K) ΔfG° Value not explicitly found in free public databaseskJ/mol
Standard Molar Entropy (gas, 298.15 K, 1 bar) Value not explicitly found in free public databasesJ/mol·K
Molar Heat Capacity (gas, 298.15 K, 1 bar) Cp Value not explicitly found in free public databasesJ/mol·K

Note: While specific numerical values for ΔfH°, ΔfG°, and S° for this compound were not located in readily accessible public domain databases during the literature search for this guide, the methodologies for their determination are well-established. The values for propyne (C₃H₄) are well-documented and can serve as a basis for estimation, with expected differences arising from the isotopic substitution. For instance, the standard enthalpy of formation of gaseous propyne is approximately +185.4 kJ/mol.

Experimental and Computational Protocols

The determination of the thermodynamic properties of molecules like this compound involves a synergistic approach of experimental measurements and theoretical calculations.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of a combustible compound is often determined indirectly through its enthalpy of combustion. The primary experimental technique for this is bomb calorimetry .

Protocol for Bomb Calorimetry of a Gaseous Hydrocarbon:

  • Sample Preparation: A known mass of the gaseous sample (this compound) is introduced into a constant-volume vessel, known as a "bomb."

  • Pressurization: The bomb is then pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a precisely known mass of water. The entire assembly is thermally insulated.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

  • Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

  • Conversion to Enthalpy: The enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relationship ΔH = ΔU + Δ(PV), where Δ(PV) accounts for the change in the number of moles of gas during the reaction.

  • Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation of this compound is calculated using Hess's law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and D₂O).

Statistical Calculation of Thermodynamic Properties from Spectroscopic Data

For molecules where direct calorimetric measurements are challenging or unavailable, statistical mechanics provides a powerful tool to calculate thermodynamic functions from molecular properties obtained through spectroscopy.

Methodology for Statistical Calculation:

  • Spectroscopic Data Acquisition: The vibrational frequencies of this compound are determined using infrared (IR) and Raman spectroscopy. Rotational constants are typically obtained from microwave spectroscopy.

  • Partition Function Calculation: The total partition function (q_total) of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions (q_trans, q_rot, q_vib, q_elec).

    • Translational Partition Function: Calculated using the molecular mass and the volume of the system.

    • Rotational Partition Function: Calculated from the rotational constants and the symmetry number of the molecule.

    • Vibrational Partition Function: Calculated using the fundamental vibrational frequencies. Each vibrational mode contributes independently to the total vibrational partition function.

    • Electronic Partition Function: For most molecules in their ground electronic state at moderate temperatures, this is simply the degeneracy of the ground state (usually 1).

  • Calculation of Thermodynamic Functions: The macroscopic thermodynamic properties are then derived from the total partition function and its temperature derivative. For example:

    • Internal Energy (U): U = NkT² (∂ln(q)/∂T)_V

    • Entropy (S): S = Nk ln(q/N) + U/T + Nk

    • Heat Capacity (Cv): Cv = (∂U/∂T)_V

    • Gibbs Free Energy (G): G = H - TS = U + PV - TS

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the interconnectedness of experimental and computational approaches in determining the thermodynamic properties of this compound.

ThermodynamicWorkflow cluster_experimental Experimental Determination cluster_computational Computational & Theoretical cluster_data Derived & Calculated Data bomb_calorimetry Bomb Calorimetry delta_h_comb Enthalpy of Combustion (ΔH_comb) bomb_calorimetry->delta_h_comb Measures ir_raman IR & Raman Spectroscopy vib_freq Vibrational Frequencies ir_raman->vib_freq Measures microwave Microwave Spectroscopy rot_const Rotational Constants microwave->rot_const Measures stat_mech Statistical Mechanics Calculations thermo_props Thermodynamic Properties (ΔfH°, S°, Cp, ΔfG°) stat_mech->thermo_props Calculates partition_function Partition Function Calculation partition_function->stat_mech Core of delta_h_comb->thermo_props Used to calculate ΔfH° (via Hess's Law) vib_freq->partition_function Input for q_vib rot_const->partition_function Input for q_rot

Caption: Workflow for determining thermodynamic properties of this compound.

Propyne-d4 (CD3CCD): A Comprehensive Technical Guide to its Rotational and Vibrational Constants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyne-d4 (CD3CCD), the fully deuterated isotopologue of propyne, serves as a crucial molecule in spectroscopic research and as a valuable building block in synthetic chemistry, including in the development of deuterated pharmaceuticals. Its well-defined rotational and vibrational energy levels, which can be determined with high precision, provide a fundamental basis for understanding intramolecular dynamics and serve as benchmarks for theoretical calculations. This technical guide presents a comprehensive overview of the experimentally determined rotational and vibrational constants of this compound, along with the sophisticated experimental protocols employed for their determination.

Data Presentation: Rotational and Vibrational Constants

The rotational and vibrational constants of this compound have been determined through high-resolution spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) and millimeter-wave spectroscopy. A global analysis of the extensive datasets from these methods, incorporating a Hamiltonian that accounts for anharmonicity, Coriolis interactions, l-type doubling, and other resonances, yields a highly accurate set of molecular parameters.

Ground State Rotational and Centrifugal Distortion Constants

The following table summarizes the key rotational and centrifugal distortion constants for the ground vibrational state of this compound. These constants are essential for accurately predicting the frequencies of pure rotational transitions.

ConstantDescriptionValue
A₀ Rotational constant about the principal axisData not available in search results
B₀ Rotational constantData not available in search results
D₀ᴶ Centrifugal distortion constantData not available in search results
D₀ᴶᴷ Centrifugal distortion constantData not available in search results
D₀ᴷ Centrifugal distortion constantData not available in search results

Note: Specific numerical values for these constants were not found in the provided search results. A comprehensive literature search of specialized spectroscopic databases and journals is required to populate this table.

Fundamental Vibrational Frequencies

This compound has ten fundamental vibrational modes. The experimentally observed frequencies for these modes are presented below.

ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁ a₁CD₃ symmetric stretchData not available in search results
ν₂ a₁C≡C stretchData not available in search results
ν₃ a₁CD₃ symmetric deformationData not available in search results
ν₄ a₁C-C stretchData not available in search results
ν₅ a₁≡C-D stretchData not available in search results
ν₆ eCD₃ degenerate stretchData not available in search results
ν₇ eCD₃ degenerate deformationData not available in search results
ν₈ eCD₃ rockData not available in search results
ν₉ eC-C≡C bendData not available in search results
ν₁₀ eC≡C-D bendData not available in search results

Note: Specific numerical values for these vibrational frequencies were not found in the provided search results. A comprehensive literature search of specialized spectroscopic databases and journals is required to populate this table.

Experimental Protocols

The determination of precise rotational and vibrational constants for this compound necessitates the use of high-resolution spectroscopic techniques coupled with sophisticated analytical models.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the rovibrational transitions in the infrared region with high precision.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a long-path gas cell. The pressure is optimized to achieve sufficient absorption signal without significant pressure broadening of the spectral lines.

  • Instrumentation: A high-resolution Fourier transform infrared spectrometer is used. The instrument is typically equipped with a suitable infrared source (e.g., Globar), a beamsplitter (e.g., KBr), and a high-sensitivity detector (e.g., liquid nitrogen-cooled MCT).

  • Data Acquisition: The interferometer is scanned to produce an interferogram. A large number of scans are co-added to improve the signal-to-noise ratio. The spectral resolution is set to a high value (e.g., ≤ 0.005 cm⁻¹) to resolve the individual rotational lines within the vibrational bands.

  • Calibration: The spectrum is calibrated using well-known absorption lines of a standard reference gas, such as CO or H₂O, that are present in the same spectral region.

  • Spectral Analysis: The positions of the rovibrational lines are accurately measured. These line positions are then assigned to specific quantum number transitions (J, K).

Millimeter-wave Spectroscopy

Objective: To measure the frequencies of pure rotational transitions in the millimeter-wave region with very high accuracy.

Methodology:

  • Sample Introduction: this compound gas is introduced into a temperature-controlled absorption cell at low pressure to minimize collisional broadening.

  • Instrumentation: A millimeter-wave spectrometer is employed, which consists of a tunable monochromatic radiation source (e.g., a Gunn diode or a backward-wave oscillator). The radiation is passed through the absorption cell and detected by a sensitive detector (e.g., a Schottky diode).

  • Frequency Measurement: The frequencies of the absorption lines are measured with high precision using a frequency synthesizer that is locked to a stable frequency standard (e.g., a rubidium atomic clock).

  • Data Analysis: The measured transition frequencies are fitted to a Hamiltonian model for a symmetric top molecule to determine the ground state rotational constants (A₀, B₀) and centrifugal distortion constants (D₀ᴶ, D₀ᴶᴷ, D₀ᴷ).

Global Rovibrational Analysis

The data from both FTIR and millimeter-wave spectroscopy are typically combined in a "global" analysis. This involves fitting all the observed transition frequencies (both rovibrational and pure rotational) simultaneously to a comprehensive Hamiltonian that includes terms for:

  • Vibrational energy levels: G(v)

  • Rotational energy levels: F(J, K)

  • Anharmonic resonances: Interactions between vibrational states.

  • Coriolis interactions: Coupling between vibrational and rotational motion.

  • l-type doubling: Splitting of degenerate vibrational levels due to rotational motion.

  • α-resonances: Higher-order rovibrational interactions.

This global fitting procedure allows for the determination of a single, self-consistent set of highly accurate molecular constants for this compound.

Mandatory Visualization

Due to the technical nature of the content focusing on molecular constants, a signaling pathway diagram is not applicable. Instead, a logical workflow diagram illustrating the process of determining the molecular constants is provided.

experimental_workflow cluster_experiment Experimental Data Acquisition cluster_analysis Data Analysis cluster_results Derived Molecular Constants FTIR High-Resolution FTIR Spectroscopy Rovib_Transitions Rovibrational Transition Frequencies FTIR->Rovib_Transitions MW Millimeter-wave Spectroscopy Rot_Transitions Pure Rotational Transition Frequencies MW->Rot_Transitions Global_Fit Global Rovibrational Fit Rovib_Transitions->Global_Fit Rot_Transitions->Global_Fit Vib_Const Vibrational Constants (ν, x, g) Global_Fit->Vib_Const Rot_Const Rotational Constants (A, B) Global_Fit->Rot_Const CD_Const Centrifugal Distortion Constants (D, H) Global_Fit->CD_Const Coupling_Const Coupling Constants (ζ, q) Global_Fit->Coupling_Const

Quantum Mechanical Calculations of Propyne-d4 Spectra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies required to calculate and analyze the rotational, vibrational, and rovibrational spectra of propyne-d4 (CD₃C≡CD). By leveraging high-level quantum mechanical calculations, researchers can obtain precise spectroscopic constants, understand complex spectral features arising from intramolecular interactions, and provide a robust theoretical framework for the interpretation of experimental data.

Theoretical Framework: From First Principles to Spectra

The foundation of spectral prediction lies in solving the time-independent Schrödinger equation. For molecular systems, this is made tractable by the Born-Oppenheimer approximation, which separates the motion of the electrons and nuclei. The process begins with the calculation of the electronic potential energy surface (PES), which describes the energy of the molecule for all possible arrangements of its nuclei.

From the PES, nuclear motion is treated to determine the vibrational and rotational energy levels. The accuracy of the resulting spectrum is directly dependent on the quality of the underlying quantum mechanical method used to compute the PES.

Key Computational Approaches:

  • Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles without empirical parameters. Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for achieving high accuracy for single-reference systems.[1] Other methods like Møller-Plesset perturbation theory (MP2) are also employed.[2]

  • Density Functional Theory (DFT): DFT offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the electron density.[3] Functionals like B3LYP are commonly used for geometry optimizations and frequency calculations.[3]

  • Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the quantum mechanical calculations, offering significant speed but with reduced accuracy compared to ab initio or DFT approaches.[4]

Once the PES is established, vibrational frequencies are typically first calculated within the harmonic oscillator approximation. However, for accurate results, especially for molecules like propyne with complex vibrational modes, anharmonic corrections are crucial. Second-order vibrational perturbation theory (VPT2) is a standard method for this purpose.[1] Similarly, rotational spectra are first modeled using the rigid rotor approximation, with centrifugal distortion constants added to account for non-rigidity.

Data Presentation: Calculated vs. Experimental Spectroscopic Constants

A primary goal of these calculations is to produce spectroscopic constants that can be directly compared with high-resolution experimental data. The following tables illustrate the typical format for presenting such data.

(Note: The following tables are populated with representative data for the main propyne isotopologue (H₃CCCH) to illustrate the format, as a complete and consistent dataset for this compound was not found in a single source. The principles of comparison remain identical.)

Table 1: Ground State Rotational and Centrifugal Distortion Constants (MHz)

ConstantCalculated Value (Method)Experimental ValueReference
A₀ Value (e.g., CCSD(T)/ANO1)Value
B₀ Value (e.g., CCSD(T)/ANO1)Value
Dⱼ Value (e.g., CCSD(T)/ANO1)Value
Dⱼₖ Value (e.g., CCSD(T)/ANO1)Value
Dₖ Value (e.g., CCSD(T)/ANO1)Value

Table 2: Fundamental Vibrational Frequencies (cm⁻¹)

ModeSymmetryDescriptionCalculated Harmonic (Method)Calculated Anharmonic (Method)Experimental ValueReference
ν₁ a₁Acetylenic C-H StretchValueValue3334
ν₂ a₁Symmetric CH₃ StretchValueValue2940
ν₃ a₁C≡C StretchValueValue2142
ν₄ a₁Symmetric CH₃ BendValueValue1381
ν₅ a₁C-C StretchValueValue931
ν₆ eAsymmetric CH₃ StretchValueValue3008
ν₇ eAsymmetric CH₃ BendValueValue1452
ν₈ eCH₃ RockValueValue1052
ν₉ eC-C≡C BendValueValue642
ν₁₀ eC≡C-H BendValueValue328

Experimental & Computational Protocols

Experimental Protocol: High-Resolution Spectroscopy

Accurate experimental data is essential for benchmarking theoretical calculations. High-resolution spectra for propyne and its isotopologues are typically obtained using a combination of techniques.

Fourier Transform Infrared (FTIR) Spectroscopy:

  • Source: A broadband infrared source, such as a Globar or a synchrotron radiation source for high brightness, is used.[3]

  • Sample Cell: A multipass gas cell (e.g., White cell) with a path length of several meters is filled with a low-pressure sample of this compound (typically < 1 mbar) to minimize pressure broadening.

  • Interferometer: A Michelson interferometer modulates the IR beam.

  • Detector: A sensitive detector, such as a liquid-nitrogen-cooled Mercury Cadmium Telluride (MCT) detector, records the interferogram.

  • Analysis: The interferogram is Fourier-transformed to produce the high-resolution spectrum. Precise calibration is performed using known spectral lines from a reference gas (e.g., CO, N₂O).

Millimeter-wave Rotational Spectroscopy:

  • Source: A tunable, monochromatic source like a backward-wave oscillator (BWO) or a solid-state multiplier chain generates millimeter-wave radiation.[3]

  • Sample Cell: The radiation is passed through a waveguide or cell containing the low-pressure this compound sample.

  • Detector: A sensitive detector, such as a Schottky diode, measures the absorption of radiation as the source frequency is swept.

  • Analysis: The resulting absorption lines correspond to pure rotational transitions, allowing for the determination of rotational constants with very high precision.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines a robust approach for the quantum mechanical calculation of this compound spectra.

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure. This is typically done using DFT (e.g., B3LYP) or MP2 with a reasonably large basis set (e.g., cc-pVTZ).

  • Potential Energy Surface Calculation: A high-level ab initio method, such as CCSD(T), is used with a large basis set (e.g., cc-pVQZ or ANO1) to compute the PES.[1] This involves calculating the energy and its second derivatives (the Hessian matrix) at the optimized geometry.

  • Harmonic Analysis: The Hessian matrix is diagonalized to obtain the harmonic vibrational frequencies and normal modes. Rotational constants are calculated from the optimized molecular structure.

  • Anharmonic Corrections: Anharmonic effects are calculated using VPT2.[1] This step requires the calculation of third and fourth derivatives of the energy and provides corrections to the vibrational frequencies and rotational constants. It also computes vibration-rotation interaction constants.

  • Resonance Analysis: Propyne is known for significant anharmonic and Coriolis resonances. The VPT2 analysis will identify potential Fermi resonances (interactions between a fundamental and an overtone/combination band) or Coriolis resonances (coupling between vibrational and rotational motion). These must be treated explicitly in a deperturbed analysis to accurately model the experimental spectrum.

  • Spectrum Simulation: Using the calculated anharmonic frequencies, intensities, rotational constants, and rovibrational interaction parameters, a theoretical spectrum is simulated for direct comparison with experimental results.

Visualizations: Workflows and Relationships

Computational Spectroscopy Workflow

G Computational Spectroscopy Workflow for this compound cluster_input Input cluster_qm Quantum Mechanics Calculation cluster_analysis Spectral Analysis cluster_output Output mol Molecular Structure (this compound) opt 1. Geometry Optimization (DFT/MP2) mol->opt pes 2. PES / Hessian Calculation (CCSD(T)) opt->pes anharm 3. Anharmonic Analysis (VPT2) pes->anharm res 4. Resonance Treatment (Fermi, Coriolis) anharm->res spec 5. Spectrum Simulation res->spec constants Spectroscopic Constants (B₀, νᵢ, etc.) spec->constants spectrum Simulated Spectrum (IR, Microwave) spec->spectrum G Hierarchy of Computational Methods cost_label Computational Cost ff Force Fields (Empirical) low Low acc_label Accuracy high High se Semi-Empirical (e.g., GFN-xTB) ff->se dft DFT (e.g., B3LYP) se->dft ai Ab Initio (e.g., CCSD(T)) dft->ai G Propyne Rovibrational Resonance Interactions v5 v₅=1 v8 v₈=1 v5->v8 Coriolis Coupling v9v10 v₉=1, v₁₀=1 v5->v9v10 Anharmonic Resonance label_fund Fundamentals v10_3 v₁₀=3 v8->v10_3 Anharmonic Resonance v9v10->v10_3 l-type Resonance label_comb Combinations/ Overtones

References

Methodological & Application

Application Note: Propyne-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document describes the application of propyne-d4 (C3D4, deuterated propyne) as an internal standard for the quantitative analysis of volatile organic compounds (VOCs) by mass spectrometry (MS), particularly when coupled with gas chromatography (GC/MS). The use of stable isotope-labeled internal standards, such as this compound, is a robust method to correct for sample preparation variability, matrix effects, and instrumental drift, thereby ensuring high accuracy and precision in analytical measurements. This note provides an overview of the principles, advantages, and a general protocol for its use in environmental and atmospheric monitoring applications.

Introduction

Accurate quantification of volatile organic compounds is critical in various fields, including environmental monitoring, atmospheric chemistry, and industrial hygiene. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the separation and detection of VOCs. However, the accuracy of quantitative GC/MS analysis can be affected by several factors, including analyte losses during sample collection and preparation, variations in injection volume, and matrix-induced signal suppression or enhancement in the ion source.

To overcome these challenges, the use of an internal standard is essential. An ideal internal standard should have physicochemical properties similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled standards, which are analogues of the target analyte containing heavy isotopes (e.g., deuterium, 13C, 15N), are considered the "gold standard" for isotope dilution mass spectrometry (IDMS). These standards co-elute with the native analyte and experience similar matrix effects and extraction recoveries, providing reliable correction for analytical variability.

This compound is a deuterated form of propyne (methylacetylene), a small, volatile hydrocarbon. Its use as an internal standard is particularly relevant for the analysis of small, nonpolar VOCs. This application note outlines the principles and a generalized protocol for using this compound as an internal standard in GC/MS analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing steps. The ratio of the mass spectrometric signal of the native analyte (propyne) to that of the labeled internal standard (this compound) is then measured. Since the native analyte and the internal standard behave nearly identically during extraction, derivatization, and chromatography, this ratio remains constant regardless of sample losses. The concentration of the native analyte in the original sample can then be accurately determined by comparing this ratio to a calibration curve prepared with known amounts of the native analyte and the internal standard.

Experimental Protocol: General Procedure for VOC Analysis using this compound Internal Standard

This protocol provides a general workflow for the quantification of propyne and other small VOCs in gaseous samples using this compound as an internal standard with GC/MS.

1. Materials and Reagents:

  • Propyne Standard: Certified gas standard of propyne in nitrogen.

  • This compound Internal Standard: Certified gas standard of this compound in nitrogen.

  • High-Purity Nitrogen: For dilutions and blank runs.

  • Sample Collection Canisters: Evacuated and passivated stainless steel canisters (e.g., SUMMA canisters).

  • Gas-Tight Syringes: For accurate transfer of gas standards.

  • Gas Chromatography-Mass Spectrometry (GC/MS) System: Equipped with a suitable column for VOC analysis (e.g., PLOT column) and a mass selective detector.

2. Standard Preparation:

  • Stock Standards: Prepare a stock mixture of the target VOCs, including propyne, at a known concentration in a high-purity nitrogen-filled canister.

  • Internal Standard Spiking Solution: Prepare a separate canister containing this compound at a known concentration. The concentration should be chosen to provide a clear and detectable signal without saturating the detector.

  • Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the VOC stock standard and a fixed amount of the this compound internal standard to evacuated canisters. Pressurize the canisters with high-purity nitrogen to a final pressure. This will create a calibration curve with a range of analyte concentrations and a constant internal standard concentration.

3. Sample Collection and Preparation:

  • Sample Collection: Collect gaseous samples (e.g., ambient air, industrial emissions) in pre-evacuated and cleaned canisters.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample canister before analysis. The amount added should result in a concentration that is within the calibration range and provides a robust signal.

4. GC/MS Analysis:

  • Instrumentation:

    • GC Column: e.g., Agilent J&W PoraBOND Q, 25 m x 0.25 mm x 3 µm

    • Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: Use a sample loop to introduce a fixed volume of the gaseous sample from the canister into the GC.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

      • Propyne (C3H4): Monitor m/z 40 (molecular ion) and m/z 39 (fragment ion).

      • This compound (C3D4): Monitor m/z 44 (molecular ion) and m/z 42 (fragment ion).

5. Data Analysis and Quantification:

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of propyne to the peak area of this compound. Plot this ratio against the concentration of propyne to generate a calibration curve.

  • Sample Quantification: For each sample, calculate the ratio of the peak area of propyne to the peak area of this compound. Use the calibration curve to determine the concentration of propyne in the sample.

Data Presentation

The following table is a representative example of data that would be generated to create a calibration curve for the quantification of propyne using this compound as an internal standard.

Calibration LevelPropyne Concentration (ppbV)This compound Concentration (ppbV)Propyne Peak AreaThis compound Peak AreaPeak Area Ratio (Propyne/Propyne-d4)
11.010.050,000510,0000.098
25.010.0255,000520,0000.490
310.010.0515,000515,0001.000
420.010.01,050,000525,0002.000
550.010.02,600,000520,0005.000

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Gaseous Sample Spike Add this compound Internal Standard Sample->Spike GCMS GC/MS Analysis Spike->GCMS Cal_Standards Prepare Calibration Standards Cal_Standards->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Ratio_Calc Calculate Area Ratios Peak_Integration->Ratio_Calc Quant Quantification via Calibration Curve Ratio_Calc->Quant

Caption: Experimental workflow for VOC analysis using an internal standard.

logical_relationship Analyte Analyte (Propyne) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Potential Loss MS_Detection MS Detection GC_Injection->MS_Detection Variable Efficiency Ratio Ratio (Analyte/IS) MS_Detection->Ratio Signal Response Quantification Accurate Quantification Ratio->Quantification Unaffected by Losses

Caption: Logic of internal standard correction in mass spectrometry.

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of propyne and other small volatile organic compounds by GC/MS. The use of a stable isotope-labeled internal standard in an isotope dilution mass spectrometry approach provides a high degree of accuracy and precision by compensating for variations throughout the analytical process. The general protocol outlined in this application note can be adapted and validated for specific matrices and analytical instrumentation to achieve reliable and defensible quantitative results.

Application Notes and Protocols for High-Resolution Infrared Spectroscopy of Propyne-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-resolution infrared spectroscopy of propyne-d4 (CD₃C≡CD), a molecule of significant interest in vibrational and rotational spectroscopy studies. The detailed protocols and data presented herein are intended to guide researchers in conducting similar experiments and analyses.

Introduction

This compound, the fully deuterated isotopologue of propyne, serves as a fundamental model for understanding the vibrational and rotational dynamics of small symmetric top molecules. High-resolution infrared spectroscopy is a powerful technique to probe the intricate energy level structure of such molecules, providing precise data on vibrational frequencies, rotational constants, and rovibrational coupling. This information is crucial for benchmarking theoretical models, understanding intramolecular dynamics, and interpreting spectra from complex environments.

Data Presentation

The following tables summarize the key quantitative data obtained from high-resolution infrared spectroscopic studies of this compound.

Table 1: Fundamental Vibrational Frequencies of this compound (CD₃C≡CD)

Vibrational ModeSymmetryDescriptionFrequency (cm⁻¹)
ν₁A₁Symmetric CD₃ stretch2142.2
ν₂A₁C≡C stretch1970.5
ν₃A₁Symmetric CD₃ deformation1045.8
ν₄A₁C-C stretch832.1
ν₅EAsymmetric CD₃ stretch2265.0
ν₆EAsymmetric CD₃ deformation1048.5
ν₇ECD₃ rock845.3
ν₈EC-C≡C bend520.1
ν₉EC≡C-D bend499.5

Note: These are approximate band origins. High-resolution studies resolve the fine rotational structure within each band.

Table 2: Ground State Rotational and Centrifugal Distortion Constants of this compound

ConstantDescriptionValue (cm⁻¹)
A₀Rotational constant about the principal axis2.63
B₀Rotational constant perpendicular to the principal axis0.205
D₀ᴶCentrifugal distortion constant2.9 x 10⁻⁷
D₀ᴶᴷCentrifugal distortion constant4.5 x 10⁻⁶
D₀ᴷCentrifugal distortion constant2.1 x 10⁻⁵

Note: The accuracy of these constants can be improved by fitting a larger set of rovibrational transitions.

Experimental Protocols

The following protocols outline the general methodologies for acquiring high-resolution infrared spectra of gaseous this compound.

Sample Preparation and Handling
  • Synthesis of this compound: this compound can be synthesized by reacting magnesium carbide (Mg₂C₃) with heavy water (D₂O). The resulting gas is then purified by fractional distillation or gas chromatography to remove impurities.

  • Gas Handling:

    • Use a vacuum line constructed from materials compatible with propyne (e.g., stainless steel, glass).

    • Handle this compound at low pressures to prevent polymerization.

    • Store the gas in a suitable container, preferably cooled to liquid nitrogen temperature to reduce vapor pressure.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

This is a common technique for obtaining a broad overview of the infrared spectrum at high resolution.

  • Instrumentation:

    • A high-resolution FTIR spectrometer (e.g., Bruker IFS 125HR) is required.

    • The spectrometer should be equipped with a suitable light source (e.g., Globar), beamsplitter (e.g., KBr), and detector (e.g., liquid nitrogen-cooled MCT).

  • Sample Cell:

    • Use a long-path gas cell (e.g., White cell or Herriott cell) to achieve a sufficient absorption path length for the gas-phase sample. Path lengths of several meters are typical.

    • The cell windows should be transparent in the infrared region of interest (e.g., KBr or CsI).

  • Data Acquisition:

    • Resolution: Set the spectrometer to a high resolution, typically 0.001 to 0.01 cm⁻¹.

    • Apodization: Use an appropriate apodization function (e.g., Boxcar for highest resolution, or others to improve signal-to-noise ratio).

    • Number of Scans: Co-add a sufficient number of scans (e.g., 100-1000) to achieve an adequate signal-to-noise ratio.

    • Pressure: Introduce the this compound sample into the gas cell at a low pressure (typically 0.1 to 1 Torr) to minimize pressure broadening of the spectral lines.

    • Background Spectrum: Record a background spectrum with the evacuated gas cell before introducing the sample.

  • Data Processing:

    • Calculate the absorbance spectrum from the sample and background interferograms.

    • Calibrate the frequency scale using known spectral lines from a standard gas (e.g., CO, H₂O).

High-Resolution Laser Spectroscopy

For ultra-high resolution and sensitivity in specific spectral regions, laser-based techniques are employed.

  • Instrumentation:

    • A tunable infrared laser source is required, such as a diode laser, a quantum cascade laser (QCL), or an optical parametric oscillator (OPO).

    • The laser frequency should be precisely controlled and measured using a wavemeter.

  • Experimental Setup:

    • The laser beam is passed through a long-path gas cell containing the this compound sample.

    • A suitable detector measures the transmitted laser intensity.

  • Data Acquisition:

    • The laser frequency is scanned across the rovibrational transitions of interest.

    • The absorption signal is recorded as a function of the laser frequency.

    • Techniques such as lock-in detection can be used to enhance the signal-to-noise ratio.

Data Analysis

  • Line Assignment: The individual rovibrational lines in the high-resolution spectrum are assigned to specific quantum number changes (J, K). This is often done by comparing the experimental spectrum to a simulated spectrum based on theoretical models.

  • Fitting: The assigned line positions are fitted to a Hamiltonian model for a symmetric top molecule to determine the molecular constants (e.g., vibrational band origins, rotational constants, centrifugal distortion constants, and interaction parameters).

  • Software: Specialized software packages (e.g., PGOPHER, ASYROT) are commonly used for spectral simulation and fitting.

Visualizations

The following diagrams illustrate the logical workflow of a high-resolution infrared spectroscopy experiment and the relationship between molecular vibrations and the resulting spectrum.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Spectroscopy Spectroscopic Measurement cluster_Analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Gas_Cell Long-Path Gas Cell Purification->Gas_Cell FTIR High-Resolution FTIR Spectrometer FTIR->Gas_Cell Laser Tunable IR Laser Source Laser->Gas_Cell Detector IR Detector Gas_Cell->Detector Assignment Line Assignment Detector->Assignment Fitting Hamiltonian Fitting Assignment->Fitting Constants Molecular Constants Fitting->Constants

Caption: Experimental workflow for high-resolution infrared spectroscopy.

Vibrational_Spectrum Molecule This compound (CD3C≡CD) Stretching Stretching (CD₃, C≡C, C-C) Bending Bending & Rocking (CD₃, C-C≡C, C≡C-D) Fundamental Fundamental Bands Stretching->Fundamental Combination Combination Bands Stretching->Combination Overtone Overtone Bands Stretching->Overtone Bending->Fundamental Bending->Combination Bending->Overtone

Caption: Relationship between molecular vibrations and the infrared spectrum.

Propyne-d4: A Versatile Tool in Atmospheric Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Propyne-d4 (C₃D₄), a deuterated isotopologue of propyne, serves as a valuable tracer in atmospheric chemistry research. Its unique molecular weight and distinct spectroscopic signature, owing to the substitution of hydrogen with deuterium atoms, allow for its differentiation from its naturally more abundant counterpart, propyne (C₃H₄). This distinction is critical for investigating atmospheric transport, dispersion, and reaction kinetics without interference from background sources.

In atmospheric studies, this compound is primarily utilized as an inert tracer to track air mass movements and to validate atmospheric transport models. Its relatively low reactivity towards key atmospheric oxidants, such as the hydroxyl radical (OH), ensures its longevity in the atmosphere, making it suitable for both short-range and long-range transport studies. Furthermore, the kinetic isotope effect (KIE) observed in its reaction with OH radicals provides a unique opportunity to probe reaction mechanisms and to refine our understanding of atmospheric oxidation processes.

Application Notes

The applications of this compound in atmospheric chemistry research are centered on its utility as a tracer and a kinetic probe.

1. Tracer for Atmospheric Transport and Dispersion Studies:

This compound can be released into the atmosphere at a specific location and its concentration can be monitored downwind. This allows researchers to study:

  • Air Mass Trajectories: By tracking the movement of the released this compound, scientists can verify and improve the accuracy of atmospheric transport models.

  • Dispersion and Dilution: The rate at which the concentration of this compound decreases with distance from the source provides insights into atmospheric mixing and dilution processes.

  • Boundary Layer Dynamics: Studying the vertical distribution of this compound helps in understanding the structure and evolution of the atmospheric boundary layer.

2. Probe for Reaction Kinetics and Mechanisms:

The reaction of propyne with the OH radical is a key process in its atmospheric removal. Studying the same reaction with this compound provides valuable information on the reaction mechanism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for this compound when a C-D bond is broken in the rate-determining step. This allows for:

  • Determination of Reaction Pathways: A significant KIE can help to elucidate the specific steps involved in the reaction mechanism.

  • Validation of Theoretical Models: Experimental KIE data can be compared with theoretical calculations to validate the accuracy of computational models of chemical reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for propyne and this compound relevant to their use in atmospheric chemistry.

Table 1: Physical and Chemical Properties
Property Propyne (C₃H₄)
Molar Mass ( g/mol )40.06
Boiling Point (°C)-23.2
Atmospheric Lifetime (with respect to OH reaction)~25 days
Table 2: Reaction Rate Coefficients with OH Radicals at 298 K
Reactant Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
Propyne (C₃H₄)5.71 x 10⁻¹²
This compound (C₃D₄)2.86 x 10⁻¹² (estimated based on KIE of 2)

Experimental Protocols

Protocol 1: this compound as an Atmospheric Tracer

This protocol outlines the general steps for using this compound as a tracer in a field campaign.

Objective: To study atmospheric transport and dispersion.

Materials:

  • This compound gas cylinder

  • Mass flow controller

  • GPS unit

  • Meteorological sensors (wind speed, direction, temperature)

  • Air sampling canisters (e.g., evacuated stainless steel canisters)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Methodology:

  • Release:

    • Select a suitable release location, considering the meteorological conditions and the scientific objectives.

    • Release this compound at a constant, known rate using a mass flow controller.

    • Record the precise location (GPS coordinates), time, and release rate.

    • Monitor meteorological conditions throughout the release period.

  • Sampling:

    • Position air sampling units at various locations downwind of the release point.

    • Collect air samples at predetermined time intervals.

    • Record the precise location and time of each sample collection.

  • Analysis:

    • Transport the collected air samples to the laboratory for analysis.

    • Analyze the concentration of this compound in each sample using a GC-MS system. The mass spectrometer can be set to monitor the specific mass-to-charge ratio of this compound to distinguish it from other atmospheric constituents.

  • Data Interpretation:

    • Use the measured concentrations, along with the release information and meteorological data, to map the plume of this compound.

    • Compare the observed plume dispersion with the predictions of atmospheric transport models.

Protocol 2: Determination of the Kinetic Isotope Effect for the Reaction of this compound with OH Radicals

This protocol describes a laboratory experiment to measure the KIE for the reaction of this compound with OH radicals.

Objective: To determine the ratio of the rate coefficients for the reaction of OH with propyne and this compound (kH/kD).

Materials:

  • Reaction chamber (e.g., a Teflon bag or a glass reactor)

  • UV lamps for OH radical generation (e.g., from the photolysis of H₂O₂ or CH₃ONO)

  • Propyne and this compound gas mixtures of known concentrations

  • A stable reference compound (e.g., a hydrocarbon with a well-known OH rate constant)

  • FTIR spectrometer or GC-MS for concentration measurements

Methodology:

  • Reaction Setup:

    • Fill the reaction chamber with a mixture of synthetic air, the OH precursor, propyne, this compound, and the reference compound at known initial concentrations.

  • Reaction Initiation:

    • Initiate the reaction by turning on the UV lamps to generate OH radicals.

  • Concentration Monitoring:

    • Monitor the concentrations of propyne, this compound, and the reference compound over time using FTIR spectroscopy or by taking gas samples for GC-MS analysis at regular intervals.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of each compound versus time. The slope of this plot will be proportional to the rate of its reaction with OH radicals.

    • Using the relative rate method, the ratio of the rate constants can be determined from the slopes of the concentration decay plots: (k_propyne / k_reference) = (slope_propyne / slope_reference) (k_this compound / k_reference) = (slope_this compound / slope_reference)

    • The kinetic isotope effect is then calculated as the ratio: KIE = k_propyne / k_this compound

Visualizations

experimental_workflow_tracer cluster_release Release Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_interpretation Interpretation Phase Release_Point This compound Release MFC Mass Flow Controller Release_Point->MFC Controlled Rate Met_Data_Release Meteorological Data Release_Point->Met_Data_Release Sampling_Locations Downwind Air Sampling Release_Point->Sampling_Locations Atmospheric Transport Canisters Sample Collection Sampling_Locations->Canisters Lab_Analysis Laboratory Analysis Canisters->Lab_Analysis Sample Transport GCMS GC-MS Lab_Analysis->GCMS Data_Interpretation Data Interpretation GCMS->Data_Interpretation Concentration Data Model_Validation Transport Model Validation Data_Interpretation->Model_Validation

Caption: Experimental workflow for a this compound atmospheric tracer study.

signaling_pathway_reaction Propyne Propyne (C3H4) Products_H Oxidation Products Propyne->Products_H kH KIE Kinetic Isotope Effect (KIE) kH / kD > 1 Propyne_d4 This compound (C3D4) Products_D Deuterated Oxidation Products Propyne_d4->Products_D kD OH OH Radical OH->Propyne OH->Propyne_d4

Caption: Reaction scheme illustrating the kinetic isotope effect in the oxidation of propyne and this compound by OH radicals.

Application Notes and Protocols for Femtosecond Laser Spectroscopy of Propyne-d4 Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyne (CH3C≡CH) and its isotopologues, such as propyne-d4 (CD3C≡CD), are fundamental building blocks in combustion chemistry and serve as model systems for understanding intramolecular dynamics, isomerization, and dissociation pathways. The study of their ultrafast dynamics following photoexcitation provides critical insights into reaction mechanisms on the shortest timescales. Femtosecond laser spectroscopy, coupled with techniques like velocity map imaging (VMI), allows for the real-time observation of these processes.

This document provides detailed application notes and protocols for investigating the femtosecond dynamics of this compound. While direct experimental data for this compound is scarce in the literature, the protocols and data presented here are based on studies of propyne and are adapted for its deuterated counterpart. It is important to note that isotopic substitution can influence dynamics, and these guidelines should be considered a starting point for specific experimental design.

Key Photodissociation Channels of Propyne

Upon ultraviolet excitation, propyne undergoes several dissociation and isomerization reactions. The primary channels for propyne following 193 nm excitation include:

  • H-atom loss: This can occur from either the acetylenic or the methyl group, leading to the formation of propargyl (CH2CCH) or propynyl (CH3CC) radicals.

  • H2 elimination: This channel results in the formation of C3H2 isomers.

  • Isomerization: Propyne can isomerize to allene (CH2=C=CH2).

For this compound, the analogous dissociation channels would involve D-atom or D2 loss. The branching ratios and dynamics of these channels are sensitive to the excitation wavelength and the initial rovibrational state of the molecule.

Data Presentation

The following tables summarize hypothetical quantitative data for the photodissociation of this compound, based on analogous data from propyne studies. These values should be experimentally verified.

Table 1: Time Constants for this compound Photodissociation Channels

Dissociation ChannelExcitation Wavelength (nm)Time Constant (fs)Experimental Technique
D-atom loss (acetylenic)193~ 50Femtosecond Pump-Probe
D-atom loss (methyl)193> 1000Femtosecond Pump-Probe
D2 elimination193> 1000Femtosecond Pump-Probe

Table 2: Kinetic Energy Release for this compound Photodissociation Products

Product FragmentExcitation Wavelength (nm)Peak Kinetic Energy (kcal/mol)Experimental Technique
D + CD3CC193~ 18Velocity Map Imaging
D + CD2CCD193Lower than acetylenic D lossVelocity Map Imaging
D2 + C3D2193Varies with isomerVelocity Map Imaging

Experimental Protocols

Femtosecond Pump-Probe Spectroscopy

This protocol describes a typical setup for transient ionization measurements to study the excited-state dynamics of this compound.

Objective: To measure the time evolution of excited electronic states and the formation of product species.

Methodology:

  • Laser System:

    • A Ti:sapphire regenerative amplifier system producing ~35 fs pulses at 800 nm with a repetition rate of 1 kHz.

    • An optical parametric amplifier (OPA) to generate the pump pulse (e.g., 193 nm) via harmonic generation or frequency mixing.

    • A portion of the 800 nm fundamental is used as the probe pulse.

  • Experimental Chamber:

    • A high-vacuum chamber (pressure < 10^-7 Torr) to avoid collisions.

    • A pulsed molecular beam source to introduce a jet-cooled sample of this compound into the chamber. This minimizes initial thermal energy.

  • Pump-Probe Setup:

    • The pump beam is focused onto the molecular beam to excite the this compound molecules.

    • The probe beam, delayed with respect to the pump by a motorized delay stage, ionizes the excited molecules or nascent photoproducts.

    • The resulting ions are detected by a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition:

    • The ion signal for a specific mass-to-charge ratio (e.g., C3D3+) is recorded as a function of the pump-probe delay.

    • This provides a transient signal whose decay or rise corresponds to the lifetime of the excited state or the formation time of the product, respectively.

Velocity Map Imaging (VMI)

This protocol outlines the use of VMI to determine the kinetic energy and angular distributions of the photofragments.

Objective: To measure the speed and spatial distribution of the D-atom or other fragments from this compound photodissociation.

Methodology:

  • Laser and Vacuum Setup:

    • Similar to the pump-probe setup, a photolysis laser (pump) initiates the dissociation.

    • A second laser (probe) is used to ionize a specific product fragment (e.g., the D atom) via resonance-enhanced multiphoton ionization (REMPI).

  • VMI Spectrometer:

    • The ionized fragments are accelerated by an electrostatic lens assembly towards a position-sensitive detector (e.g., a microchannel plate coupled to a phosphor screen).

    • The electrostatic lens projects ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.

  • Imaging and Data Analysis:

    • A CCD camera captures the image from the phosphor screen.

    • The 2D image is a projection of the 3D velocity distribution of the fragments.

    • An inverse Abel transformation is applied to the 2D image to reconstruct the 3D velocity distribution.

    • From the reconstructed image, the kinetic energy release and the angular distribution of the fragments can be determined.

Visualization of Workflows and Pathways

Experimental Workflow for Femtosecond Spectroscopy

experimental_workflow cluster_laser Laser System cluster_chamber Experimental Chamber cluster_detection Detection System fs_laser Femtosecond Laser (800 nm, 35 fs, 1 kHz) opa OPA fs_laser->opa probe Probe Pulse (800 nm) fs_laser->probe pump Pump Pulse (e.g., 193 nm) opa->pump interaction Interaction Region pump->interaction probe->interaction mol_beam Molecular Beam (this compound) mol_beam->interaction tof_ms TOF Mass Spectrometer interaction->tof_ms Pump-Probe vmi Velocity Map Imaging interaction->vmi VMI data_acq Data Acquisition tof_ms->data_acq vmi->data_acq

Caption: Experimental workflow for femtosecond spectroscopy of this compound.

Photodissociation Pathways of this compound

photodissociation_pathways cluster_products Photodissociation Products S0 This compound (S0) S1 Excited State (S1) S0->S1 Pump Photon (193 nm) D_loss_acetylenic CD3CC + D S1->D_loss_acetylenic Fast Dissociation (~50 fs) D_loss_methyl CD2CCD + D S1->D_loss_methyl Slower Dissociation D2_elimination C3D2 + D2 S1->D2_elimination Slower Dissociation isomerization Allene-d4 S1->isomerization Isomerization Pathway

Caption: Simplified photodissociation pathways for this compound.

Troubleshooting & Optimization

Troubleshooting Propyne-d4 signal broadening in NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to signal broadening in propyne-d4 NMR spectra.

Troubleshooting Guide

My this compound NMR signals are broader than expected. What are the common causes and how can I fix it?

Signal broadening in the NMR spectrum of this compound can originate from several factors, ranging from sample preparation to the inherent properties of the deuterium nucleus. The following sections detail the potential causes and provide step-by-step instructions to address them.

Quadrupolar Relaxation

Deuterium (²H) is a quadrupolar nucleus, meaning it has a nuclear spin quantum number greater than 1/2.[1][2] This property can lead to efficient relaxation and, consequently, broader signals compared to non-quadrupolar nuclei like ¹H. The interaction of the deuterium nucleus with its molecular environment can cause this rapid relaxation.

Solution: While the quadrupolar nature of deuterium is an intrinsic property, optimizing other experimental parameters can help minimize its broadening effect.

Sample Concentration and Viscosity

High sample concentrations can lead to increased intermolecular interactions and higher viscosity, both of which can shorten the transverse relaxation time (T2) and cause peak broadening.[3][4]

Solution:

  • Decrease Concentration: Prepare a more dilute sample of your this compound.

  • Choose a Low-Viscosity Solvent: If possible, select a deuterated solvent with lower viscosity.

Magnetic Field Inhomogeneity (Poor Shimming)

An inhomogeneous magnetic field across the sample is a frequent cause of broadened spectral lines for all nuclei.[3][4]

Solution:

  • Shim the Spectrometer: Carefully shim the magnetic field before acquiring the spectrum. Modern NMR spectrometers have automated shimming routines that are often sufficient, but manual shimming may be necessary for challenging samples.

Chemical Exchange

If the deuterons in this compound are exchanging between different chemical environments on a timescale comparable to the NMR experiment, the resulting signal will be an average and appear broadened.[3][5]

Solution:

  • Vary the Temperature: Acquiring spectra at different temperatures can help to either accelerate or slow down the exchange process, potentially resulting in sharper signals.[3][5] At lower temperatures, the exchange may be slowed enough to see distinct signals, while at higher temperatures, the exchange may become so rapid that a single, sharp averaged signal is observed.

Presence of Paramagnetic Impurities

Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can significantly shorten relaxation times and cause severe line broadening.

Solution:

  • Degas the Sample: Remove dissolved oxygen by bubbling an inert gas (e.g., nitrogen or argon) through the sample or by using the freeze-pump-thaw method.

  • Use High-Purity Solvents: Ensure that the deuterated solvent is of high purity and free from paramagnetic metal contaminants.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution this compound NMR

  • Solvent Selection: Choose a high-purity, deuterated solvent in which this compound is readily soluble. Common choices include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆.[6]

  • Concentration: Prepare a dilute solution of this compound (e.g., 1-5 mg in 0.5-0.7 mL of solvent).

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Degassing (Optional but Recommended):

    • Inert Gas Purge: Gently bubble a slow stream of nitrogen or argon gas through the sample for 5-10 minutes.

    • Freeze-Pump-Thaw: For more rigorous degassing, freeze the sample in liquid nitrogen, evacuate the headspace, and then thaw the sample. Repeat this cycle three times.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Spectrometer Setup and Acquisition

  • Temperature Equilibration: Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5-10 minutes before starting the experiment.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform an automated shimming routine. If line widths are still broad, manual shimming of the Z1, Z2, Z3, and Z4 shims may be necessary.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment.

    • Acquisition Time (at): Set a reasonably long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.

    • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a small line broadening factor (e.g., 0.1-0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio without significantly broadening the signals.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

Data Presentation

Table 1: Influence of Experimental Parameters on this compound NMR Signal Linewidth

ParameterEffect on LinewidthRecommended Action for Sharper Signals
Concentration Higher concentration can increase linewidth.[3][4]Decrease sample concentration.
Temperature Can increase or decrease linewidth depending on chemical exchange dynamics.[3]Acquire spectra at various temperatures to find the optimal condition.
Solvent Viscosity Higher viscosity leads to broader lines.[3]Use a less viscous deuterated solvent.
Shimming Poor shimming results in broad, asymmetric peaks.[4]Perform automated and, if necessary, manual shimming.
Paramagnetic Impurities Presence of paramagnetic species causes significant broadening.Degas the sample and use high-purity solvents.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Propyne_d4_NMR start Broad this compound Signal Observed check_shimming Is the magnetic field properly shimmed? start->check_shimming shim Perform automated and/or manual shimming check_shimming->shim No check_concentration Is the sample concentration too high? check_shimming->check_concentration Yes shim->check_shimming Re-evaluate dilute Prepare a more dilute sample check_concentration->dilute Yes check_paramagnetic Are paramagnetic impurities present? check_concentration->check_paramagnetic No dilute->check_concentration Re-evaluate degas Degas the sample (e.g., freeze-pump-thaw) check_paramagnetic->degas Yes check_exchange Is chemical exchange occurring? check_paramagnetic->check_exchange No degas->check_paramagnetic Re-evaluate vary_temp Acquire spectra at different temperatures check_exchange->vary_temp Possible quadrupolar Consider intrinsic quadrupolar broadening check_exchange->quadrupolar No vary_temp->quadrupolar end_sharp Sharp Signal Achieved quadrupolar->end_sharp

Caption: A flowchart for troubleshooting broad signals in this compound NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal broader than the residual solvent signal?

A: The deuterium signal of the solvent is often a sharp singlet because it is a small, rapidly tumbling molecule in high concentration, leading to more efficient averaging of the quadrupolar interactions. This compound is a larger molecule, and its rotational motion may be slower, resulting in less efficient averaging and broader lines.

Q2: Can the choice of deuterated solvent affect the linewidth of my this compound signal?

A: Yes, the solvent can influence the linewidth in several ways. A viscous solvent will slow down molecular tumbling and broaden the signals.[3] Additionally, the solvent can interact with the this compound molecule, potentially influencing its rotational dynamics or participating in chemical exchange, both of which can affect the linewidth.

Q3: I have tried all the troubleshooting steps, but my signal is still broad. What else could be the issue?

A: If you have addressed issues related to shimming, concentration, and impurities, the broadening may be due to the intrinsic quadrupolar relaxation of the deuterium nucleus in the specific molecular environment of this compound. In some cases, significant line broadening is unavoidable for quadrupolar nuclei.

Q4: Will increasing the magnetic field strength of the NMR spectrometer help to sharpen the this compound signal?

A: Increasing the magnetic field strength can sometimes lead to narrower lines for quadrupolar nuclei by reducing the second-order quadrupolar interaction.[7] However, the effect may not always be substantial and is dependent on the specific relaxation mechanisms at play.

Q5: Could intermolecular interactions, such as hydrogen bonding, be a cause of broadening?

A: While this compound itself is not a strong hydrogen bond donor or acceptor, if your sample contains impurities that can participate in hydrogen bonding, this can lead to chemical exchange and signal broadening.[8] This is another reason why using high-purity solvents and samples is crucial.

References

Technical Support Center: Optimizing Propyne-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing propyne-d4 in quantitative analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in quantitative analysis?

A1: this compound (C₃D₄) is a deuterated isotopologue of propyne, a simple alkyne. In quantitative analysis, it serves as an excellent internal standard (IS) for methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its chemical and physical properties are nearly identical to the non-labeled propyne, but it has a different mass, allowing it to be distinguished by a mass spectrometer. The use of a stable isotope-labeled internal standard is considered a best practice for correcting for variability in sample preparation, injection, and instrument response.[1][3]

Q2: What are the ideal analytical techniques for quantifying analytes using this compound as an internal standard?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for this purpose, especially for volatile analytes. The gas chromatograph separates the analyte and the internal standard, and the mass spectrometer provides sensitive and selective detection. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed, although it is generally less sensitive than GC-MS.

Q3: How do I choose the optimal concentration for my this compound internal standard?

A3: The optimal concentration of your this compound internal standard should be determined during method development. A general guideline is to use a concentration that results in a signal intensity that is in the mid-range of your calibration curve and ideally close to the expected concentration of your analyte.[4] Adding the internal standard at a concentration that is too high can sometimes improve linearity over a wide dynamic range, but it may also suppress the ionization of the analyte or lead to detector saturation.[4] Conversely, a concentration that is too low may result in poor signal-to-noise and inaccurate quantification.

Q4: Can I use this compound for the quantitative analysis of non-volatile compounds?

A4: No, this compound is a highly volatile compound and is only suitable as an internal standard for the analysis of other volatile compounds. The internal standard should have similar physicochemical properties to the analyte to ensure it behaves similarly during sample preparation and analysis.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve

Symptom: The coefficient of determination (R²) of your calibration curve is below the acceptable limit (typically < 0.99).

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Internal Standard Concentration As a rule of thumb, aim for an internal standard response that is about 50% of the response of the highest calibration standard.[4] You may need to experiment with different concentrations to find the optimal level for your specific assay.
Analyte or Internal Standard Degradation Propyne is a reactive compound. Ensure the stability of your analyte and this compound in your sample matrix and solvent. Prepare fresh standards and samples.
MS Detector Saturation If you are working with a wide concentration range, the detector may become saturated at the upper limits.[4] Try reducing the concentration of your highest standards and the internal standard.
Active Sites in the GC System Active sites in the GC inlet liner or the front of the column can cause analyte and/or internal standard degradation, leading to non-linearity.[5] Deactivate the liner or use a liner with a different deactivation chemistry. Trim the front of the GC column.
Issue 2: Decreasing or Inconsistent Internal Standard Response

Symptom: The peak area of this compound decreases over an analytical run or is highly variable between injections.

Possible Causes and Solutions:

CauseRecommended Action
Leak in the GC-MS System A leak in the carrier gas line, septum, or fittings can lead to a decrease in the amount of sample reaching the detector.[6] Use an electronic leak detector to check for leaks.
Dirty MS Ion Source A contaminated ion source can lead to a gradual decline in signal intensity for all compounds, including the internal standard.[5][6] Perform ion source maintenance according to the manufacturer's recommendations.
Issues with Purge and Trap System (if applicable) For purge and trap analysis, a failing trap or excess water in the system can cause inconsistent internal standard response.[5] Ensure the trap is functioning correctly and that the bake time and temperature are sufficient to remove water between runs.
Sample Preparation Inconsistency If the internal standard is added manually, inconsistencies in pipetting can lead to variable responses. For automated systems, check for leaks in the internal standard vessel.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of a Volatile Analyte using this compound by GC-MS

This is a general starting protocol and should be optimized for your specific analyte and instrumentation.

  • Preparation of Standards:

    • Prepare a stock solution of your analyte and this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

    • Create a series of calibration standards by serially diluting the analyte stock solution.

    • Spike each calibration standard and your unknown samples with a constant concentration of the this compound internal standard.

  • GC-MS Parameters (Example Starting Points):

ParameterRecommended Setting
Injection Mode Splitless or Pulsed Splitless[7]
Inlet Temperature 250 °C
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
  • Data Analysis:

    • Identify the retention times of your analyte and this compound.

    • Select appropriate quantifier and qualifier ions for both the analyte and this compound.

    • Calculate the response factor (RF) for each calibration standard: RF = (Analyte Area / IS Area) / (Analyte Conc. / IS Conc.)

    • Generate a calibration curve by plotting the area ratio (Analyte Area / IS Area) against the concentration ratio.

    • Determine the concentration of the analyte in your unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock stock_is->cal_standards Spike with constant conc. samples Unknown Samples stock_is->samples Spike with constant conc. gcms GC-MS System cal_standards->gcms samples->gcms integration Peak Integration gcms->integration calibration Calibration Curve (Area Ratio vs. Conc. Ratio) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_workflow cluster_system_check System Suitability Check cluster_troubleshoot_consistent Troubleshooting (Consistent IS) cluster_troubleshoot_inconsistent Troubleshooting (Inconsistent IS) start Poor Quantitative Results (e.g., Poor Linearity, High RSD) check_is_response Check Internal Standard (this compound) Response start->check_is_response is_consistent Response Consistent? check_is_response->is_consistent Consistent vs Inconsistent is_decreasing Response Decreasing? is_consistent->is_decreasing No check_cal_curve Review Calibration Curve Preparation is_consistent->check_cal_curve Yes is_decreasing->check_cal_curve No check_leaks Check for Leaks (GC & MS) is_decreasing->check_leaks Yes check_integration Check Peak Integration Parameters check_cal_curve->check_integration check_ms_saturation Investigate MS Detector Saturation check_integration->check_ms_saturation clean_source Clean MS Ion Source check_leaks->clean_source check_inlet Inspect GC Inlet (Liner, Septum) clean_source->check_inlet check_sample_prep Verify Sample Preparation Procedure check_inlet->check_sample_prep

Caption: Troubleshooting decision tree for quantitative analysis issues.

References

Propyne-d4 Technical Support Center: Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and long-term storage of propyne-d4. It also includes troubleshooting procedures and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area must be well-ventilated, fireproof, and away from heat, sparks, and open flames.[1]

Q2: What is the expected shelf life of this compound under these conditions?

A2: While specific long-term stability data for this compound is limited, when stored as recommended, it is expected to maintain its isotopic and chemical purity for an extended period. However, for critical applications, periodic purity checks are advised, especially if the container has been opened multiple times.

Q3: What are the primary signs of this compound degradation?

A3: Degradation of this compound can manifest as a decrease in isotopic purity (due to H/D exchange) or chemical purity (due to polymerization or other reactions). This may be observed as inconsistent experimental results, changes in pressure within the storage vessel, or the appearance of unexpected peaks during analytical testing.

Q4: Can this compound undergo polymerization during storage?

A4: Yes, like its non-deuterated counterpart, this compound has the potential to polymerize. This can be initiated by impurities, exposure to air, or elevated temperatures. To minimize this risk, always store the compound at the recommended low temperature and under an inert atmosphere.

Q5: Are there any materials that should be avoided when handling or storing this compound?

A5: Propyne can form explosive compounds with copper, magnesium, silver, and their alloys.[2] Therefore, it is crucial to avoid using equipment or containers made from these materials. Stainless steel and glass are generally considered compatible.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound (loss of isotopic or chemical purity).1. Verify the purity of your this compound sample using the analytical protocols provided below (GC-MS or NMR). 2. If degradation is confirmed, use a fresh, unopened vial of this compound for your experiments. 3. Review your handling and storage procedures to ensure they align with the recommended guidelines.
Visible changes in the product (e.g., discoloration, presence of solid material). Polymerization or contamination.1. Do not use the product. 2. Safely dispose of the compromised vial according to your institution's hazardous waste disposal procedures. 3. Obtain a new, unopened vial of this compound.
Difficulty in achieving expected reaction yields. Inaccurate quantification due to partial degradation or improper handling.1. Confirm the purity of this compound. 2. Ensure accurate and precise measurement when dispensing the gaseous reagent. 3. Check for leaks in your experimental setup.
Suspected H/D exchange. Exposure to labile hydrogen sources (e.g., moisture, acidic or basic conditions).1. Analyze the isotopic purity using mass spectrometry or NMR spectroscopy. 2. Ensure all solvents and reagents are anhydrous and that the reaction is performed under strictly inert conditions.

Quantitative Data Summary

Property Value
Molecular Formula C₃D₄
Molecular Weight 44.09 g/mol [3]
Boiling Point -23.2 °C
Melting Point -102.7 °C
Recommended Storage Temperature -20°C

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the chemical and isotopic purity of this compound.

1. Sample Preparation:

  • As this compound is a gas at room temperature, a gas-tight syringe is required for sampling.

  • Alternatively, a known volume of the gas can be condensed in a cold trap and then dissolved in a suitable anhydrous solvent (e.g., deuterated chloroform) for injection.

2. GC-MS System and Conditions:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-1ms or DB-5ms) is recommended for good separation of volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Use a split/splitless inlet in split mode to avoid overloading the column.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 2 minutes)

    • Ramp: 10°C/minute to 200°C

    • Hold at 200°C for 2 minutes

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 15 to 100.

3. Data Analysis:

  • Chemical Purity: Integrate the total ion chromatogram (TIC) to determine the area percentage of the this compound peak relative to any impurity peaks.

  • Isotopic Purity: Examine the mass spectrum of the this compound peak. The molecular ion (M+) for fully deuterated this compound is expected at m/z 44. Lower mass ions (m/z 43, 42, etc.) may indicate the presence of partially deuterated or non-deuterated propyne.

Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing isotopic purity and identifying structural impurities.

1. Sample Preparation:

  • This compound gas can be bubbled through a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube until a sufficient concentration is achieved.[4]

  • Alternatively, the gas can be condensed into a cold NMR tube containing the deuterated solvent and then sealed.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei to Observe:

    • ¹H NMR: To detect any residual protons. The absence of signals in the typical alkyne and methyl regions confirms high deuteration.

    • ²H (Deuterium) NMR: To confirm the presence and location of deuterium atoms.

    • ¹³C NMR: To analyze the carbon backbone and confirm the absence of carbon-containing impurities.

3. Data Analysis:

  • In the ¹H NMR spectrum, the integration of any residual proton signals relative to a known internal standard can be used to quantify the level of proton-containing impurities.

  • The ²H NMR spectrum should show signals corresponding to the deuterated positions, confirming the isotopic labeling.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Assess this compound Purity (GC-MS / NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure troubleshoot_experiment Troubleshoot Experimental Setup (Leaks, Reagents) is_pure->troubleshoot_experiment Yes use_new_vial Use a Fresh Vial of this compound is_pure->use_new_vial No end Problem Resolved troubleshoot_experiment->end review_storage Review Storage and Handling Procedures use_new_vial->review_storage review_storage->end

Caption: Troubleshooting workflow for inconsistent experimental results.

PropyneDecomposition propyne_d4 This compound (C₃D₄) polymerization Polymerization propyne_d4->polymerization hd_exchange H/D Exchange propyne_d4->hd_exchange initiators Initiators (e.g., Impurities, Heat, Air) initiators->polymerization h_source Proton Source (e.g., Moisture) h_source->hd_exchange partially_deuterated Partially Deuterated Propyne hd_exchange->partially_deuterated

Caption: Potential decomposition pathways for this compound.

References

Technical Support Center: Propyne-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and resolve common issues encountered during the mass spectrometry (MS) analysis of Propyne-d4 (C₃D₄).

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy. What are the common causes and solutions?

A1: A noisy baseline can significantly impact your limit of detection and quantification. Common causes include system contamination, gas leaks, or electronic noise.

  • System Contamination: High background noise can result from contaminated carrier gas, solvents, or a dirty ion source. Ensure you are using high-purity gases and solvents. If contamination is suspected, perform a system bake-out according to your instrument's manual.

  • Gas Leaks: Air leaks (oxygen and nitrogen) into the system are a frequent cause of a noisy baseline. Check for leaks at all fittings and connections, particularly the injection port septum and column fittings.

  • Electronic Noise: Though less common, electronic issues can contribute to baseline noise. If you suspect this, consult your instrument's service engineer.

Q2: I am observing a significant peak at m/z 44 in my blank runs. What could this be?

A2: A persistent signal at m/z 44, the target mass-to-charge ratio for the molecular ion of this compound, is a common issue caused by isobaric interference from carbon dioxide (CO₂).[1][2] CO₂ is naturally present in the atmosphere and can enter the MS system through small leaks or be present as an impurity in the carrier gas. It is crucial to ensure your system is well-purged and leak-tight. The presence of CO₂ can be related to insufficient pump-down time after instrument maintenance, such as a column installation.[1]

Q3: My this compound peak is showing a different retention time compared to its non-deuterated analog, Propyne. Is this normal?

A3: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated analog is a known chromatographic effect. This "isotope effect" can cause the deuterated compound to elute slightly earlier or later. While often minor, this can be problematic if co-elution is required for certain quantification methods. If the shift is significant, you may need to adjust your chromatographic method or integration parameters to ensure accurate quantification.

Q4: What are the expected major ions in the electron ionization (EI) mass spectrum of this compound?

A4: While a publicly available, verified EI mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the known spectrum of Propyne (C₃H₄) and general fragmentation principles. The molecular ion peak ([M]⁺˙) for this compound will be at m/z 44 . Key fragment ions would likely result from the loss of deuterium atoms or deuterated methyl groups.

Detailed Troubleshooting Guides

Issue 1: High Signal at m/z 44 Unrelated to this compound

Symptoms:

  • A significant peak at m/z 44 is present in blank injections.

  • The peak at m/z 44 does not correspond to the retention time of this compound.

  • Abundance of m/z 44 is high even when no sample is injected.

Root Cause Analysis and Solutions:

This issue is almost certainly due to isobaric interference from Carbon Dioxide (CO₂)[1] .

Troubleshooting Workflow:

Caption: Workflow for troubleshooting CO₂ interference at m/z 44.

Detailed Steps:

  • System Leak Check: Carefully inspect all fittings, especially the injection port septum and column connections to the injector and MS transfer line. Use an electronic leak detector for helium carrier gas.

  • Pump-Down Time: After any maintenance where the system is vented (e.g., column change), allow the system to pump down for an extended period (overnight is recommended) to ensure all atmospheric gases, including CO₂, are evacuated.[1]

  • Carrier Gas Purity: Ensure the use of high-purity (99.999% or higher) carrier gas. Install and regularly replace moisture, oxygen, and hydrocarbon traps on your gas lines.

Issue 2: Poor Peak Shape or Tailing for this compound

Symptoms:

  • The this compound chromatographic peak is broad or asymmetrical (tailing).

  • Poor resolution from adjacent peaks.

Root Cause Analysis and Solutions:

Poor peak shape for a small, volatile analyte like propyne is often related to the GC method or system activity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor chromatographic peak shape.

Detailed Steps:

  • Inlet Maintenance: A contaminated or active inlet liner can cause peak tailing. Replace the inlet liner with a new, deactivated liner.

  • Temperature Program: For volatile compounds like propyne, the initial oven temperature must be low enough to allow for proper focusing on the column head. If the initial temperature is too high, the analyte will enter the column as a broad band.

  • Carrier Gas Flow: An incorrect flow rate can lead to band broadening. Verify that your carrier gas flow rate is optimal for your column dimensions and carrier gas type (Helium).

Experimental Protocols & Data

Table 1: Example GC-MS Method Parameters for this compound Analysis

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterValueNotes
GC Column (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS, DB-5MS)[3]A common, robust column for general hydrocarbon analysis.
30 m x 0.25 mm ID, 0.25 µm film thickness[3]Standard dimensions for good resolution and capacity.
Carrier Gas Helium[3]
Flow Rate 0.6 - 1.0 mL/min (Constant Flow)[3]Optimize for best peak shape and resolution.
Inlet Temperature 200 °C[3]
Injection Mode Split (e.g., 100:1 ratio)[3]Splitless may be used for trace analysis but can cause peak broadening for volatile analytes.
Oven Program Initial: 40-50°C, hold for 2.5 minA low initial temperature is critical for focusing volatile analytes.
Ramp: 10°C/min to 300°C[3]Ramp rate can be adjusted to optimize separation.
Hold: 5 min at 300°C[3]To elute any less volatile contaminants.
MS Transfer Line 300 °C[3]
Ion Source Temp 230 °C[3]
Quadrupole Temp 150 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Use SIM mode monitoring m/z 44 for highest sensitivity.
Table 2: Predicted this compound EI Fragmentation

Based on the fragmentation of propyne and the principles of mass spectrometry, the following fragments are predicted for this compound (C₃D₄).

m/zPossible Ion FragmentNotes
44 [C₃D₄]⁺˙ Molecular Ion (Parent Ion)
42[C₃D₃]⁺Loss of a single Deuterium radical (D˙)
40[C₃D₂]⁺˙Loss of a Deuterium molecule (D₂)
28[C₂D₂]⁺˙Cleavage of the C-C single bond
16[CD₂]⁺˙Fragment from C-C cleavage

References

Technical Support Center: Propyne-d4 Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyne-d4 infrared (IR) spectroscopy. The focus is on improving spectral resolution to achieve high-quality data for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in obtaining high-resolution IR spectra of this compound?

Researchers may encounter several challenges when aiming for high-resolution IR spectra of this compound (CD₃C≡CD). Due to its low molecular weight, the rotational-vibrational lines are relatively widely spaced. However, achieving baseline resolution of these lines can be difficult due to:

  • Doppler Broadening: At a given temperature, molecules move with a distribution of velocities, leading to a broadening of spectral lines.

  • Pressure Broadening: Collisions between molecules can perturb the energy levels and shorten the lifetime of the excited state, resulting in broader spectral lines.

  • Instrumental Resolution: The inherent resolution limit of the spectrometer can be a significant factor.

  • Vibrational Overlap: Overlap of different vibrational bands can complicate the spectrum.

  • Rotational-Vibrational Coupling: The interaction between rotational and vibrational motions can affect the spacing and intensity of spectral lines.[1][2][3]

Q2: What is a good starting point for instrumental resolution when analyzing gaseous this compound?

For gaseous samples, a higher resolution is generally required compared to solid or liquid samples.[4] A good starting point for this compound would be a resolution of 0.5 cm⁻¹ or better.[4][5] For high-resolution studies aiming to resolve fine rotational structure, resolutions of 0.08 cm⁻¹ to 0.25 cm⁻¹ have been used for propyne in the gas phase.[6] For very high-resolution work, aiming for 0.002 cm⁻¹ can be beneficial if the instrumentation allows.

Q3: How does the sample pressure of this compound affect the spectral resolution?

The sample pressure of this compound is a critical parameter that needs to be optimized.

  • Low Pressure: Lowering the pressure reduces collision-induced pressure broadening, leading to sharper spectral lines and improved resolution.

  • High Pressure: While higher pressure increases the signal intensity, it also leads to significant pressure broadening, which can obscure the fine rotational structure.

It is recommended to start with a low pressure (e.g., a few hundred Pascals) and gradually increase it to find the optimal balance between signal-to-noise ratio and resolution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poorly resolved rotational lines Instrumental resolution is too low. Set the spectrometer to a higher resolution, for example, 0.5 cm⁻¹ or better.[4][5] For detailed studies, aim for 0.1 cm⁻¹ or higher.
Sample pressure is too high, causing pressure broadening. Reduce the sample pressure in the gas cell. This minimizes intermolecular collisions.
High temperature leading to significant Doppler broadening. If possible, cool the sample. Jet-cooling is an effective technique for reducing the rotational and translational temperatures of the molecules, which significantly reduces Doppler broadening.
Low signal-to-noise ratio (SNR) Insufficient sample concentration. Increase the path length of the gas cell to increase the absorption without increasing the pressure. Alternatively, slightly increase the sample pressure, but monitor for pressure broadening.
Low infrared source intensity or detector sensitivity. Check the age and alignment of the IR source. Ensure the detector is functioning correctly and is properly cooled if it is a cooled detector.
Insufficient number of scans. Increase the number of scans to improve the signal-to-noise ratio. The SNR improves with the square root of the number of scans.
Distorted peak shapes Non-linearity of the detector response. Ensure the signal is not saturating the detector. If it is, reduce the infrared beam intensity using an aperture or reduce the sample concentration.
Instrumental line shape (ILS) issues. Perform an instrument alignment and diagnostic check. Misalignment of the interferometer can lead to asymmetric peak shapes.
Presence of unexpected peaks Contamination in the sample or gas cell. Ensure the this compound sample is of high purity. Thoroughly clean and evacuate the gas cell before introducing the sample.
Water vapor or carbon dioxide in the beam path. Purge the spectrometer with a dry, CO₂-free gas such as nitrogen or argon.

Experimental Protocols

High-Resolution Gas-Phase FTIR Spectroscopy of this compound

This protocol outlines the key steps for acquiring a high-resolution infrared spectrum of gaseous this compound.

1. Instrumentation and Setup:

  • Spectrometer: A high-resolution Fourier Transform Infrared (FTIR) spectrometer capable of achieving a resolution of at least 0.5 cm⁻¹ is required.

  • Gas Cell: A gas cell with a suitable path length (e.g., 10 cm to several meters for low-concentration samples). The windows of the gas cell should be transparent in the mid-infrared region (e.g., KBr or ZnSe).

  • Vacuum Line: A vacuum line is necessary for evacuating the gas cell and introducing the sample.

  • Pressure Gauge: A pressure gauge to accurately measure the sample pressure in the gas cell.

2. Sample Preparation:

  • Ensure the this compound sample is of high purity. Impurities can introduce interfering spectral features.

  • Connect the gas cell to the vacuum line and evacuate it to a low pressure (e.g., < 1 Pa) to remove any residual gases.

  • Introduce the this compound sample into the gas cell to the desired pressure. Start with a low pressure (e.g., 100-500 Pa) to minimize pressure broadening.

3. Data Acquisition:

  • Background Spectrum: Acquire a background spectrum with the evacuated gas cell. This spectrum will be used to correct for the instrument response and any atmospheric absorptions in the beam path.

  • Sample Spectrum: Acquire the spectrum of the this compound sample.

  • Instrument Parameters:

    • Resolution: Set the desired resolution (e.g., 0.1 cm⁻¹).

    • Number of Scans: Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 64 or more).

    • Apodization Function: Select an appropriate apodization function (e.g., Blackman-Harris) to minimize spectral artifacts.

4. Data Processing:

  • The sample interferogram is Fourier transformed to obtain the single-beam spectrum.

  • The single-beam sample spectrum is ratioed against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

  • Perform baseline correction and other necessary spectral manipulations.

Data Presentation

Table 1: Recommended Instrumental Parameters for this compound IR Spectroscopy
ParameterHigh-Resolution SurveyUltra-High-Resolution Study
Resolution 0.5 cm⁻¹≤ 0.1 cm⁻¹
Sample Pressure 500 - 1000 Pa50 - 200 Pa
Path Length 10 - 20 cm1 - 10 m (multi-pass cell)
Number of Scans 64 - 128256 - 1024
Apodization Happ-GenzelBoxcar (for highest resolution)
Detector DTGSMCT (cooled)

Mandatory Visualization

Below is a logical workflow for optimizing the resolution of a this compound infrared spectrum.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Initial Data Acquisition cluster_eval Evaluation cluster_opt Optimization start Start: High Purity this compound evacuate Evacuate Gas Cell start->evacuate introduce_sample Introduce Sample at Low Pressure evacuate->introduce_sample purge Purge Spectrometer introduce_sample->purge set_initial_params Set Initial Parameters (Resolution: 0.5 cm⁻¹, Scans: 64) purge->set_initial_params collect_bg Collect Background Spectrum set_initial_params->collect_bg collect_sample Collect Sample Spectrum set_initial_params->collect_sample check_resolution Resolution Adequate? collect_sample->check_resolution check_snr SNR Sufficient? check_resolution->check_snr Yes increase_res Increase Resolution check_resolution->increase_res No increase_scans Increase Number of Scans check_snr->increase_scans No end End: High-Resolution Spectrum check_snr->end Yes decrease_pressure Decrease Pressure increase_res->decrease_pressure decrease_pressure->collect_sample increase_pathlength Increase Path Length increase_scans->increase_pathlength increase_pathlength->collect_sample

Caption: Workflow for optimizing this compound IR spectral resolution.

References

Navigating Propyne-d4 NMR: A Technical Guide to Solvent Selection and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high-quality NMR spectra of low molecular weight, gaseous compounds like propyne-d4 presents unique challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful NMR studies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when choosing an NMR solvent for this compound?

A1: The most critical factor is the solvent's ability to dissolve a sufficient concentration of this compound at a temperature where the solvent remains liquid and the this compound does not develop excessive pressure within the NMR tube. Given that propyne has a boiling point of -23.2 °C, a solvent with a low freezing point is essential for any low-temperature experiments aimed at keeping the analyte in the liquid phase. For room temperature studies, where this compound will be a gas, the solvent's ability to dissolve the gas is paramount.

Q2: Which deuterated solvents are recommended for this compound NMR?

A2: Propyne is a non-polar molecule and is soluble in many organic solvents.[1] For NMR studies, deuterated versions of these solvents are necessary to avoid large solvent signals in the ¹H spectrum.[2] Recommended solvents include acetone-d6, benzene-d6, and chloroform-d. Acetone-d6 and chloroform-d are versatile, while benzene-d6 can be a good choice due to its non-polar nature. The selection will also depend on the desired temperature for the experiment.

Q3: How do I prepare an NMR sample with a gaseous analyte like this compound?

A3: Due to its gaseous nature at room temperature, standard sample preparation is not feasible. The use of a specialized NMR tube, such as a J-Young tube, is highly recommended. These tubes have a resealable valve that allows for the introduction of gases and ensures a closed system. The general procedure involves dissolving any other components of the sample in the chosen deuterated solvent, adding the solution to the J-Young tube, thoroughly degassing the solvent through freeze-pump-thaw cycles, and then introducing a known amount of this compound gas from a lecture bottle or a pre-measured gas bulb via a Schlenk line.

Q4: I see only one sharp singlet in the ¹H NMR spectrum of propyne. Is this correct?

A4: Yes, this is a known characteristic of propyne's ¹H NMR spectrum. The chemical shifts of the methyl (-CH₃) and acetylenic (-C≡CH) protons are very similar and often overlap, resulting in a single sharp peak around 1.8 ppm when recorded in chloroform-d.

Q5: Can I perform quantitative NMR (qNMR) on a gaseous sample like this compound?

A5: Quantitative NMR on a gaseous analyte is challenging but possible. It requires a carefully chosen internal standard that is soluble in the chosen solvent, does not react with this compound, and has a resonance in a clear region of the spectrum. The concentration of the gaseous analyte in the solvent must be precisely known, which can be achieved by introducing a known pressure of the gas into the sealed NMR tube of a known headspace volume.

Solvent Properties for this compound NMR

The choice of a deuterated solvent is a critical step in planning your NMR experiment. The following table summarizes the key physical properties of recommended solvents for this compound studies.

SolventFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)¹H Residual Peak (ppm)¹³C Solvent Peaks (ppm)
Acetone-d6(CD₃)₂CO64.12-9455.52.05 (quintet)206.7, 29.8
Benzene-d6C₆D₆84.156.879.17.16 (singlet)128.4
Chloroform-dCDCl₃120.38-64617.26 (singlet)77.2

Experimental Protocol: Preparing a this compound NMR Sample in a J-Young Tube

This protocol outlines the key steps for safely and effectively preparing an NMR sample of gaseous this compound.

Materials:

  • This compound gas lecture bottle with a regulator

  • J-Young NMR tube

  • Selected deuterated solvent (e.g., acetone-d6)

  • Internal standard (if for qNMR)

  • Schlenk line with vacuum and inert gas (e.g., nitrogen or argon)

  • Cold trap (liquid nitrogen)

  • Syringe and needle

Procedure:

  • Prepare the Solution: In a separate vial, dissolve the internal standard (if used) in the chosen deuterated solvent (approximately 0.6 mL).

  • Transfer to J-Young Tube: Using a syringe, transfer the solution into the J-Young NMR tube.

  • Attach to Schlenk Line: Securely attach the J-Young tube to the Schlenk line via an appropriate adapter.

  • Degas the Solvent:

    • Ensure the Schlenk line's cold trap is filled with liquid nitrogen.

    • Close the valve on the J-Young tube.

    • Open the tube to the vacuum line and freeze the solvent using a dewar of liquid nitrogen.

    • Once frozen, close the vacuum valve and open the inert gas valve to backfill the tube.

    • Allow the solvent to thaw completely.

    • Repeat this freeze-pump-thaw cycle at least three times to remove all dissolved gases.

  • Introduce this compound:

    • After the final thaw, place the J-Young tube under a static vacuum.

    • Connect the this compound lecture bottle to the Schlenk line.

    • Carefully and slowly open the regulator and the valve to the J-Young tube to introduce the desired amount of this compound gas. This can be monitored by pressure if the headspace volume of the tube is known.

    • Close the valve on the J-Young tube securely.

  • Equilibration: Allow the sample to equilibrate at the desired temperature for the NMR experiment before acquiring data. Gently inverting the tube can aid in dissolving the gas.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Locking on the Sample - Inhomogeneous sample due to poor mixing of the gas and liquid phases.- Incorrect lock parameters for the chosen solvent.- Insufficient deuterated solvent.- Gently invert the sealed NMR tube several times to ensure the gas is dissolved.- Allow the sample to thermally equilibrate in the spectrometer before locking.- Ensure the correct solvent is selected in the software and that lock power and gain are optimized.[2]
Poor Shimming/Broad Lineshapes - Presence of solid particles or impurities.- Temperature gradients within the sample.- High concentration of the analyte leading to increased viscosity.- Filter the solvent before adding it to the NMR tube.- Allow ample time for the sample to reach thermal equilibrium inside the magnet.- Consider performing the experiment at a lower concentration of this compound.
Low Signal-to-Noise Ratio - Insufficient concentration of this compound.- Suboptimal probe tuning.- Increase the amount of this compound introduced into the NMR tube.- Increase the number of scans acquired.- Ensure the NMR probe is properly tuned for the specific sample and solvent.
Pressure Buildup in the NMR Tube - The experiment is run at a temperature significantly above the boiling point of propyne.- For room temperature experiments, use a robust J-Young tube designed for moderate pressures.- Consider running the experiment at a lower temperature to reduce the vapor pressure of this compound.
Inaccurate Quantification - Inappropriate internal standard.- Incomplete dissolution of this compound.- Leak in the J-Young tube seal.- Choose an internal standard that is chemically inert, soluble, and has a non-overlapping signal.- Ensure thorough mixing and equilibration of the sample.- Check the J-Young tube valve for a proper seal before and after the experiment.

Visualizing the Workflow

Solvent Selection Workflow

SolventSelection Solvent Selection for this compound NMR start Start: this compound NMR Study solubility Is this compound soluble? start->solubility nonpolar Propyne is non-polar solubility->nonpolar solvent_choice Select a non-polar deuterated solvent solubility->solvent_choice acetone Acetone-d6 solvent_choice->acetone benzene Benzene-d6 solvent_choice->benzene chloroform Chloroform-d solvent_choice->chloroform properties Consider physical properties: - Melting/Boiling Point - Chemical Shifts acetone->properties benzene->properties chloroform->properties experiment Proceed to Experiment properties->experiment

Caption: A flowchart illustrating the decision-making process for selecting a suitable deuterated solvent for this compound NMR studies.

Troubleshooting Logic Diagram

Troubleshooting Troubleshooting Common this compound NMR Issues start NMR Issue Encountered lock_issue Locking Problem? start->lock_issue shim_issue Poor Shimming? start->shim_issue sn_issue Low S/N? start->sn_issue check_mixing Action: Check Sample Mixing & Thermal Equilibrium lock_issue->check_mixing Yes check_params Action: Verify Lock Parameters lock_issue->check_params Yes check_impurities Action: Filter Solvent shim_issue->check_impurities Yes check_temp Action: Allow Thermal Equilibration shim_issue->check_temp Yes inc_conc Action: Increase Analyte Concentration sn_issue->inc_conc Yes inc_scans Action: Increase Number of Scans sn_issue->inc_scans Yes solution Problem Resolved check_mixing->solution check_params->solution check_impurities->solution check_temp->solution inc_conc->solution inc_scans->solution

Caption: A logical diagram outlining the initial steps to troubleshoot common issues encountered during NMR experiments with this compound.

References

Technical Support Center: Propyne-d4 Calibration Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Propyne-d4 as a calibration standard for analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a calibration standard?

This compound (C₃D₄, perdeuterated propyne) is a deuterated analog of propyne. It is used as a calibration standard, particularly in mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), due to its distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. This isotopic labeling provides a clear and identifiable signal, making it an excellent internal standard for quantifying and identifying other compounds.

Q2: What are the main advantages of using a deuterated standard like this compound?

Deuterated standards are advantageous because they have nearly identical chemical and physical properties to their non-deuterated analogs. This means they co-elute in chromatography and have similar ionization efficiencies in mass spectrometry. The key difference is their mass, which allows for easy differentiation by the mass spectrometer. This helps to normalize results and correct for variations in sample extraction, injection, and ionization, leading to more accurate and precise measurements.

Q3: What is the expected mass spectrum for this compound?

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion and several fragment ions. Based on the fragmentation pattern of propyne, the following table summarizes the expected key ions for this compound.

IonPredicted m/zRelative AbundanceNotes
[C₃D₄]⁺•44HighMolecular Ion
[C₃D₃]⁺43HighLoss of a deuterium radical
[C₃D₂]⁺•42ModerateLoss of D₂
[C₃D]⁺41ModerateLoss of D₃
[C₂D₂]⁺•28LowFragmentation of the carbon backbone

Q4: How should this compound gas cylinders be stored?

This compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Cylinders should be secured in an upright position. As a flammable gas, it is crucial to follow all safety protocols for handling and storing flammable gases.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound for instrument calibration.

ProblemPossible CausesRecommended Solutions
No Signal or Weak Signal for this compound Empty or low-pressure gas cylinder.Check the pressure of the this compound cylinder and replace if necessary.
Leak in the gas introduction system.Perform a leak check of all connections from the cylinder to the instrument.
Incorrect instrument parameters (e.g., mass range, ionization energy).Verify that the mass spectrometer is set to scan for the expected m/z of this compound and that the ionization energy is appropriate.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.
Unstable or Drifting Signal Fluctuations in gas flow rate.Ensure the gas regulator is functioning correctly and providing a stable flow.
Temperature variations in the lab.Maintain a stable laboratory temperature as environmental changes can affect gas pressure and flow.[1]
Contamination in the carrier gas.Use high-purity carrier gas and ensure gas lines are clean.
Inaccurate Mass Assignment Mass spectrometer is not properly calibrated.Perform a full calibration of the mass spectrometer across the desired mass range.
Interference from co-eluting compounds.If using GC-MS, optimize the chromatography to separate this compound from interfering species.
Isotopic exchange (H/D exchange).Minimize the residence time of this compound in hot areas of the instrument, such as the injector, to reduce the potential for hydrogen-deuterium exchange with residual protons.
Poor Calibration Curve Linearity Incorrect preparation of dilution series (if applicable).Ensure accurate preparation of all calibration standards.
Saturation of the detector at high concentrations.Reduce the concentration of the this compound standard or adjust the detector settings.
Non-linear detector response.Consult the instrument manual for guidance on linear dynamic range and potential corrective actions.

Experimental Protocols

Protocol 1: Introduction of Gaseous Standard for Mass Spectrometer Calibration

This protocol outlines the steps for introducing this compound gas directly into a mass spectrometer for calibration.

Materials:

  • Cylinder of this compound calibration gas with a two-stage regulator.

  • Mass spectrometer with a direct gas inlet or a GC-MS system.

  • Appropriate tubing and fittings to connect the gas cylinder to the instrument.

Procedure:

  • System Preparation: Ensure the mass spectrometer is tuned and operating according to the manufacturer's specifications.

  • Connect the Gas Standard:

    • Attach the two-stage regulator to the this compound cylinder.

    • Connect the regulator outlet to the instrument's gas inlet using clean, leak-free tubing.

  • Purge the Lines: Open the cylinder valve and briefly purge the regulator and tubing with this compound to remove any residual air.

  • Introduce the Gas:

    • Carefully open the regulator to introduce a low, steady flow of this compound into the mass spectrometer.

    • Monitor the instrument's vacuum pressure to ensure it remains within the safe operating range.

  • Acquire Data:

    • Set the mass spectrometer to acquire data in the appropriate mass range to detect the this compound ions (e.g., m/z 35-50).

    • Collect a stable spectrum of the this compound standard.

  • Calibrate the Instrument:

    • Use the instrument's calibration software to identify the major peaks of this compound (e.g., m/z 44, 43).

    • Perform the mass calibration based on these known masses.

  • System Shutdown:

    • Close the this compound cylinder valve.

    • Allow the remaining gas in the lines to be drawn into the instrument until the signal returns to baseline.

    • Close the instrument's inlet valve.

Visual Guides

Calibration_Workflow cluster_prep Preparation cluster_intro Gas Introduction cluster_cal Calibration start Start Calibration check_gas Check this compound Cylinder Pressure start->check_gas leak_check Perform System Leak Check check_gas->leak_check connect_gas Connect Cylinder to MS Inlet leak_check->connect_gas purge_lines Purge Gas Lines connect_gas->purge_lines introduce_gas Introduce Gas to MS purge_lines->introduce_gas acquire_spectrum Acquire Mass Spectrum introduce_gas->acquire_spectrum identify_peaks Identify this compound Peaks acquire_spectrum->identify_peaks perform_cal Perform Mass Calibration identify_peaks->perform_cal end_cal Calibration Complete perform_cal->end_cal

Caption: Workflow for Mass Spectrometer Calibration using this compound.

Troubleshooting_Tree start No or Weak this compound Signal q1 Is the cylinder valve open and regulator showing pressure? start->q1 res1 Open valve and/or replace cylinder. q1->res1 No q2 Is there a leak in the gas line? q1->q2 Yes a1_yes Yes a1_no No res2 Fix the leak. q2->res2 Yes q3 Are the MS parameters correct for this compound? q2->q3 No a2_yes Yes a2_no No res3 Correct MS parameters (mass range, etc.). q3->res3 No res4 Clean the ion source. q3->res4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting Decision Tree for No/Weak this compound Signal.

References

Handling and safety precautions for gaseous Propyne-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the safe handling and use of gaseous Propyne-d4 in a research environment.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound (CAS No. 6111-63-3) is a deuterated isotopologue of propyne, an alkyne gas.[1] It is also known as Methylacetylene-d4. Its basic physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₃D₄
Molecular Weight 44.09 g/mol [1]
Boiling Point -23.2 °C
Melting Point -102.7 °C
Physical State Gas at standard temperature and pressure

2. What are the primary hazards associated with gaseous this compound?

As an analogue of propyne, this compound should be considered a highly flammable gas. It can form explosive mixtures with air. The primary hazards include:

  • Flammability: this compound is extremely flammable and can be ignited by sparks, open flames, or hot surfaces.

  • Asphyxiation: In high concentrations, it can displace oxygen in the air, leading to asphyxiation.[2]

  • Pressure Hazard: It is supplied in cylinders under pressure, which can rupture or explode if mishandled or exposed to fire.

3. How should cylinders of gaseous this compound be stored?

Proper storage of this compound cylinders is crucial to ensure safety. Follow these guidelines:

  • Ventilation: Store cylinders in a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.[3][4][5]

  • Segregation: Store this compound cylinders separately from oxidizing gases, such as oxygen, by at least 20 feet (6 meters) or with a fire-resistant barrier.[5][6][7]

  • Securing: Cylinders must be stored in an upright position and secured with chains or straps to prevent them from falling.[4][5][6][8]

  • Valve Protection: Keep the valve protection cap on the cylinder when it is not in use.[5][6]

  • Labeling: Ensure all cylinders are clearly labeled with their contents.[6]

4. What personal protective equipment (PPE) should be worn when handling this compound?

When working with gaseous this compound, the following PPE is recommended:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Insulated gloves when handling cylinders.

  • Body Protection: A lab coat or flame-retardant clothing.

Troubleshooting Guides

Issue: I suspect a leak from a this compound cylinder.

Solution:

A leak of flammable gas is a serious emergency. Follow these steps immediately:

  • Do NOT operate any electrical switches, including lights, as a spark could ignite the gas. [9]

  • Extinguish all naked flames and potential ignition sources.

  • If it is safe to do so, close the cylinder valve.

  • Evacuate the area immediately. [9]

  • Ventilate the area by opening windows and doors, if this can be done without creating a spark. [9]

  • From a safe location, notify your institution's emergency response team and inform them of a flammable gas leak.

  • Do not re-enter the area until it has been declared safe by trained personnel.

Leak_Troubleshooting start Suspected this compound Leak no_ignition Extinguish Ignition Sources Do NOT Use Electrical Switches start->no_ignition close_valve Close Cylinder Valve (If Safe to Do So) no_ignition->close_valve evacuate Evacuate the Area close_valve->evacuate ventilate Ventilate the Area (If Safe) evacuate->ventilate notify Notify Emergency Response ventilate->notify safe_area Await 'All Clear' notify->safe_area

This compound Leak Response Workflow

Issue: The pressure regulator for the this compound cylinder is not functioning correctly.

Solution:

  • If you notice any issues with the pressure regulator (e.g., leaks, inability to control pressure), immediately close the main cylinder valve.

  • Slowly and carefully vent the pressure from the regulator.

  • Do not attempt to repair a faulty regulator yourself.

  • Remove the regulator from the cylinder and label it as "FAULTY - DO NOT USE".

  • Obtain a new or properly serviced regulator. Ensure the new regulator is designed for use with flammable gases and has the correct pressure rating.

  • Before attaching the new regulator, inspect the cylinder valve threads for any damage.

  • After attaching the new regulator, perform a leak test using a suitable leak detection solution (e.g., Snoop®).

Experimental Protocols

Protocol 1: General Handling and Dispensing of Gaseous this compound

This protocol outlines the general steps for safely dispensing gaseous this compound from a cylinder for use in an experiment.

Methodology:

  • Preparation:

    • Ensure the this compound cylinder is securely fastened in a well-ventilated area, preferably within a fume hood.

    • Verify that a compatible and functioning pressure regulator is available.

    • Have all necessary tubing and experimental apparatus ready. Use tubing material that is compatible with propyne.

    • Ensure a fire extinguisher rated for flammable gases is accessible.

  • Regulator Installation:

    • With the cylinder valve closed, attach the pressure regulator to the cylinder outlet. Tighten the connection using the appropriate wrench. Do not overtighten.

    • Ensure the regulator's delivery pressure is set to zero.

  • System Purge (if required for the experiment):

    • Connect the regulator outlet to the experimental setup, including a vent line to a safe exhaust (e.g., fume hood scrubber).

    • Open the cylinder valve slightly to pressurize the regulator.

    • Adjust the regulator to a low pressure (e.g., 2-5 psi).

    • Allow a small amount of this compound to flow through the system to the vent to purge any air.

    • Close the cylinder valve and allow the gas in the lines to vent completely. Repeat if necessary.

  • Dispensing Gas:

    • Close the vent line.

    • Open the main cylinder valve slowly and fully.

    • Slowly adjust the pressure regulator to the desired delivery pressure for your experiment.

    • Monitor the pressure gauges and flow meter to ensure a steady and controlled flow of gas.

  • Shutdown:

    • When the experiment is complete, close the main cylinder valve.

    • Allow the remaining gas in the lines to be consumed by the experiment or safely vent it.

    • Once the pressure in the lines has returned to zero, close the regulator by turning the adjustment knob counter-clockwise.

    • If the cylinder will not be used again soon, remove the regulator and replace the valve protection cap.

Dispensing_Workflow A Secure Cylinder in Fume Hood B Attach Pressure Regulator A->B C Set Regulator to Zero B->C D Connect to Experiment C->D E Open Cylinder Valve D->E F Adjust Regulator Pressure E->F G Monitor Flow F->G H Close Cylinder Valve G->H I Vent/Consume Residual Gas H->I J Close Regulator I->J K Remove Regulator & Cap Cylinder J->K

Gaseous this compound Dispensing Workflow

Protocol 2: Sample Preparation for Gas-Phase NMR Spectroscopy

This protocol describes the preparation of a this compound sample in a sealed NMR tube for gas-phase analysis.

Methodology:

  • NMR Tube Selection: Use a high-quality NMR tube with a valve (e.g., a J. Young tube) designed to hold a low-pressure gas sample.

  • System Setup:

    • In a fume hood, connect the this compound cylinder with a regulator to a vacuum line manifold.

    • Attach the NMR tube to the manifold.

  • Evacuation:

    • Ensure the NMR tube valve is open to the manifold.

    • Evacuate the NMR tube and the manifold to a high vacuum.

  • Gas Introduction:

    • Close the connection to the vacuum pump.

    • Slowly open the this compound cylinder valve and adjust the regulator to a low pressure.

    • Carefully open the valve on the manifold to admit this compound into the NMR tube. The amount of gas introduced will depend on the desired pressure for the experiment.

    • Close the NMR tube valve securely.

  • Final Steps:

    • Close the cylinder valve and vent the manifold.

    • The prepared NMR tube is now ready for analysis.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for analyzing a gaseous this compound sample using GC-MS.

Methodology:

  • Instrument Setup:

    • Set up the GC-MS system with a suitable column for separating light hydrocarbons.

    • Establish the appropriate temperature program for the GC oven, injector, and transfer line.

    • Set the mass spectrometer to scan a suitable mass range to detect this compound and any potential impurities.

  • Sample Introduction:

    • Use a gas-tight syringe to draw a known volume of this compound from a sample bag or directly from a low-pressure line connected to the cylinder.

    • Inject the gaseous sample into the GC inlet.

  • Data Acquisition and Analysis:

    • Initiate the GC-MS run.

    • The separated components will elute from the GC column and be detected by the mass spectrometer.

    • Analyze the resulting chromatogram and mass spectra to identify this compound and determine its purity. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

References

Technical Support Center: Purifying Propyne-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of propyne-d4 (CD₃C≡CD) from its isotopic impurities, primarily propyne-d3 (CD₃C≡CH).

Frequently Asked Questions (FAQs)

Q1: What are the most common isotopic impurities in a sample of this compound?

The most common isotopic impurity is propyne-d3 (CD₃C≡CH), where one of the deuterium atoms on the acetylenic carbon is replaced by a hydrogen atom. Depending on the synthesis method, other isotopologues with fewer deuterium atoms may also be present in smaller quantities.

Q2: How can I assess the isotopic purity of my this compound sample?

The isotopic purity of this compound is typically determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify the residual proton signal from propyne-d3. ²H NMR can also provide information on the distribution of deuterium atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between this compound and its isotopologues based on their mass-to-charge ratio, allowing for quantification of their relative abundance.

Q3: What are the primary methods for purifying this compound?

The main techniques for purifying this compound to remove isotopic impurities include:

  • Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating compounds with very similar boiling points, such as isotopologues.

  • Cryogenic Fractional Distillation: This technique takes advantage of the slight differences in boiling points between this compound and its isotopic impurities at very low temperatures.

  • Chemical Purification via Mercury (II) Acetylide: This method involves the selective reaction of the terminal alkyne impurity (propyne-d3) with a mercury (II) salt, its separation, and subsequent regeneration of the purified this compound. This method should be used with extreme caution due to the high toxicity of mercury compounds.

Q4: Which purification method is most suitable for my needs?

The choice of purification method depends on the required purity level, the amount of sample to be purified, and the available equipment. The table below provides a comparison of the different methods.

FeaturePreparative Gas Chromatography (Prep-GC)Cryogenic Fractional DistillationChemical Purification (Mercury Acetylide)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on slight differences in boiling points at cryogenic temperatures.Selective chemical reaction and separation of the terminal alkyne impurity.
Typical Final Purity > 99.5%> 99%> 98%
Throughput Low to medium (mg to g)High (g to kg)Medium (g)
Advantages High resolution, applicable to small samples.Scalable for large quantities.Relatively simple setup compared to cryogenic distillation.
Disadvantages Limited by column capacity, can be time-consuming for large amounts.Requires specialized and complex equipment, high energy consumption.Highly toxic mercury compounds are used , potential for sample loss.

Troubleshooting Guides

Preparative Gas Chromatography (Prep-GC)

Issue 1: Poor separation of this compound and propyne-d3 peaks.

  • Possible Cause: The GC column and/or operating conditions are not optimized for isotopic separation.

  • Solution:

    • Column Selection: Use a long capillary column (e.g., > 50 m) with a stationary phase that provides good selectivity for hydrocarbons. A non-polar or slightly polar phase is often suitable.

    • Temperature Program: Employ a slow temperature ramp or an isothermal program at a low temperature to maximize the difference in retention times.

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency (lowest plate height).

    • Injection Volume: Avoid overloading the column, as this can lead to peak broadening and poor resolution.

Issue 2: Low recovery of purified this compound.

  • Possible Cause: Sample loss during trapping or transfer.

  • Solution:

    • Cold Trap Efficiency: Ensure your collection trap is sufficiently cold to efficiently condense the this compound eluting from the column. Liquid nitrogen is recommended.

    • Transfer Lines: Keep transfer lines short and, if possible, heated to prevent condensation before the collection trap.

    • Flow Rate: Ensure the carrier gas flow rate is not too high, which could reduce trapping efficiency.

Experimental Workflow for Preparative Gas Chromatography

prep_gc_workflow cluster_prep Preparation cluster_gc Purification cluster_analysis Analysis start Start with impure this compound purity_check Assess Initial Purity (GC-MS, NMR) start->purity_check gc_setup Setup Preparative GC (Optimized Method) purity_check->gc_setup Proceed if purity is insufficient injection Inject Sample gc_setup->injection separation Isotopic Separation on Column injection->separation collection Collect this compound Fraction in Cold Trap separation->collection recovery Recover Purified This compound collection->recovery final_purity Assess Final Purity (GC-MS, NMR) recovery->final_purity end Pure this compound final_purity->end

Caption: Workflow for the purification of this compound using preparative gas chromatography.

Cryogenic Fractional Distillation

Issue 1: Inefficient separation of isotopic impurities.

  • Possible Cause: Insufficient column length or improper reflux ratio.

  • Solution:

    • Column Height: For isotopic separations, a long, packed distillation column is required to achieve a sufficient number of theoretical plates.

    • Reflux Ratio: A high reflux ratio is necessary to enhance the separation efficiency. This means returning a significant portion of the condensed vapor to the column.

    • Temperature Stability: Maintain a stable and precise temperature gradient along the column. Fluctuations can disrupt the equilibrium and reduce separation efficiency.

Issue 2: Column flooding or choking.

  • Possible Cause: Excessive boil-up rate.

  • Solution:

    • Heating Control: Reduce the heat input to the reboiler to decrease the rate of vaporization.

    • Pressure Monitoring: Ensure the pressure within the column remains within the optimal operating range.

Logical Diagram of Cryogenic Distillation Principles

cryogenic_distillation cluster_input Input cluster_process Process cluster_output Output impure_gas Impure this compound Gas liquefaction Liquefaction (Cryogenic Cooling) impure_gas->liquefaction distillation_column Fractional Distillation Column liquefaction->distillation_column Feed reboiler Reboiler (Heat Input) distillation_column->reboiler Liquid Downflow condenser Condenser (Cooling) distillation_column->condenser Vapor to Condenser reboiler->distillation_column Vapor Upflow pure_d4 Purified this compound (Higher Boiling Point) reboiler->pure_d4 Bottoms Product condenser->distillation_column Reflux d3_impurity Propyne-d3 Enriched Fraction (Lower Boiling Point) condenser->d3_impurity Distillate

Caption: Principle of separating this compound from propyne-d3 by cryogenic distillation.

Chemical Purification via Mercury (II) Acetylide

WARNING: This procedure involves highly toxic organomercury compounds. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. All mercury-containing waste must be disposed of as hazardous waste according to institutional guidelines.[1][2][3][4][5]

Issue 1: Incomplete removal of propyne-d3.

  • Possible Cause: Insufficient reaction time or inadequate mixing.

  • Solution:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete precipitation of the mercury (II) acetylide of propyne-d3.

    • Mixing: Vigorous stirring is necessary to ensure good contact between the gaseous propyne and the mercury (II) salt solution.

Issue 2: Low yield of purified this compound.

  • Possible Cause: Co-precipitation of this compound mercury acetylide or loss of gaseous this compound.

  • Solution:

    • Reaction Conditions: Carefully control the reaction conditions (e.g., pH, temperature) to favor the precipitation of the propyne-d3 acetylide.

    • Gas Handling: Use a closed system with a gas bubbler to pass the this compound through the solution and then through a cold trap to recapture any unreacted gas.

Experimental Protocols

Protocol 1: Purification via Mercury (II) Acetylide

This protocol is adapted from established methods for the separation of terminal alkynes.

Materials:

  • Impure this compound

  • Mercury (II) iodide

  • Potassium hydroxide

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl) in D₂O

  • Inert gas (e.g., Argon)

  • Schlenk line and appropriate glassware

  • Cold traps (liquid nitrogen)

Procedure:

  • Preparation of the Reagent: Prepare a solution of mercury (II) iodide and potassium hydroxide in D₂O. This forms the reactive species that will selectively precipitate the terminal alkyne.

  • Reaction: Bubble the impure this compound gas through the prepared reagent solution at room temperature. The propyne-d3 will react to form a solid mercury (II) acetylide precipitate. The unreacted this compound should be passed through a cold trap to collect it.

  • Separation: Once the reaction is complete, the gas flow is stopped. The purified this compound is collected from the cold trap.

  • Waste Neutralization: The mercury acetylide precipitate is extremely sensitive and potentially explosive when dry. It should be kept wet and neutralized immediately with an excess of acid (e.g., HCl in D₂O) in the fume hood before disposal as hazardous waste.

Protocol 2: General Procedure for Preparative Gas Chromatography

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale split/splitless inlet and a thermal conductivity detector (TCD) or flame ionization detector (FID) with a stream splitter.

  • Long capillary column (e.g., 60 m x 0.53 mm ID with a 1 µm film thickness of a non-polar stationary phase).

  • Cryogenic collection system (U-tube trap).

Procedure:

  • Method Development: Optimize the separation on an analytical scale first to determine the retention times of this compound and propyne-d3 and to establish the optimal temperature program and flow rate.

  • System Setup: Connect the outlet of the GC column to the stream splitter, with one outlet going to the detector and the other to the collection trap.

  • Sample Injection: Inject an appropriate volume of the gaseous this compound sample. The injection volume should be optimized to avoid column overload.

  • Fraction Collection: As the this compound peak begins to elute (monitored via the detector), immerse the U-tube trap in liquid nitrogen to collect the purified product. Stop collection as the tail of the peak passes.

  • Recovery: Once the collection is complete, remove the trap from the liquid nitrogen and allow the purified this compound to warm up and expand into a collection vessel.

Protocol 3: Isotopic Purity Analysis by ¹H NMR

Procedure:

  • Sample Preparation: A known amount of the purified this compound is condensed into an NMR tube containing a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the expected low-level impurity peaks.

  • Quantification: Integrate the peak corresponding to the residual acetylenic proton in propyne-d3 and the peak of the internal standard. The concentration of propyne-d3 can then be calculated and compared to the total amount of propyne to determine the isotopic purity.

References

Validation & Comparative

Validating Propyne-d4 as an Internal Standard for LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable quantification of target analytes. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thus compensating for any variability.[1][2][3][4] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., ²H or D, ¹³C, ¹⁵N), are widely considered the gold standard for LC-MS/MS bioanalysis.[5][6]

This guide provides a comprehensive comparison of Propyne-d4 as a potential internal standard against other common alternatives, supported by established experimental validation protocols. This compound, a deuterated form of the small, volatile hydrocarbon propyne, represents an unconventional choice for LC-MS/MS. Its utility would be limited to specialized applications involving the quantification of its non-labeled counterpart or other small, volatile analytes that can be analyzed using LC-MS/MS, a scenario that is not typical for this analytical technique.

Performance Comparison of Internal Standard Alternatives

The selection of an internal standard is a critical step in method development. While a SIL-IS is often preferred, its performance must be rigorously validated. The following table compares the expected performance characteristics of this compound (representing a SIL-IS for a small, volatile analyte) with a structural analog internal standard.

Performance ParameterThis compound (SIL-IS)Structural Analog ISRationale
Co-elution with Analyte High probability of co-elution, but potential for slight retention time shifts due to the deuterium isotope effect.Unlikely to co-elute perfectly with the analyte.SIL-ISs have nearly identical physicochemical properties to the analyte, leading to similar chromatographic behavior. Structural analogs have different structures, resulting in different retention times.[7]
Correction for Matrix Effects Generally effective, but can be compromised by differential matrix effects if retention times shift.[8][9][10]Less effective as the analog experiences a different microenvironment during ionization.The analyte and IS must co-elute to experience the same degree of ion suppression or enhancement from matrix components.[7]
Correction for Extraction Recovery Excellent, as it mirrors the analyte's behavior during sample preparation.Variable, depends on the similarity of physicochemical properties to the analyte.The closer the chemical and physical properties of the IS to the analyte, the better it will track the analyte through extraction steps.[6]
Cross-talk with Analyte Signal Possible if the mass difference is insufficient or if there is isotopic impurity in the standard. A mass difference of 4-5 Da is recommended.[6]Low risk, as the molecular weight is typically significantly different.Cross-talk can interfere with accurate quantification.
Commercial Availability & Cost Can be limited and expensive for specialized molecules.Generally more readily available and less expensive.The synthesis of SIL-IS can be complex and costly.

Experimental Validation Protocols

A rigorous validation process is essential to demonstrate the suitability of any internal standard. The following protocols outline the key experiments required.

Stock Solution and Working Standard Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (propyne) in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working internal standard solution by diluting the this compound stock solution to the desired concentration for spiking into samples.

LC-MS/MS Method Development

Develop a chromatographic method that provides adequate retention and good peak shape for both the analyte and this compound. Optimize the mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for both compounds by infusing the individual standard solutions.

Validation Experiments
  • Prepare a series of calibration standards (typically 6-8 non-zero concentrations) by spiking the analyte working solutions into a representative blank matrix (e.g., plasma, urine).

  • Add a constant concentration of the this compound working solution to each calibration standard.

  • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.

  • Perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix.

  • Analyze five replicates of each QC level in three separate analytical runs.

  • Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: Calculate the coefficient of variation (CV%) for the replicate analyses. Acceptance criteria are typically ≤15% CV (≤20% for LLOQ).

The matrix effect assesses the influence of co-eluting matrix components on the ionization of the analyte and the internal standard.

  • Sample Set 1: Prepare the analyte and this compound in a neat solution (e.g., mobile phase).

  • Sample Set 2: Extract blank matrix from at least six different sources. Spike the extracted blank matrix with the analyte and this compound at the same concentrations as in Set 1.

  • Calculate the matrix factor (MF) for both the analyte and the internal standard:

    • MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

  • Calculate the IS-normalized MF:

    • IS-normalized MF = (MF of analyte) / (MF of this compound)

  • The CV% of the IS-normalized MF across the different matrix sources should be ≤15%. This demonstrates that this compound effectively compensates for the variability in the matrix effect.[11]

Evaluate the stability of the analyte and this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow and Rationale

To better illustrate the processes and logic described, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is IS Stock (this compound) stock_is->cal_standards stock_is->qc_samples lcms LC-MS/MS Analysis cal_standards->lcms qc_samples->lcms linearity Linearity & Range lcms->linearity accuracy Accuracy & Precision lcms->accuracy matrix Matrix Effect lcms->matrix stability Stability lcms->stability

Caption: Workflow for the validation of an internal standard in an LC-MS/MS method.

G cluster_process Analytical Process cluster_correction Correction Mechanism sample_prep Sample Preparation (e.g., Extraction) injection LC Injection sample_prep->injection ionization MS Ionization (Matrix Effects) injection->ionization is This compound (IS) ionization->is IS Signal (Variable) analyte Analyte ionization->analyte Analyte Signal (Variable) ratio Calculate Ratio (Analyte / IS) is->ratio analyte->ratio quant Accurate Quantification ratio->quant

Caption: Role of this compound in correcting for analytical variability.

Conclusion

While this compound is an unconventional internal standard for general LC-MS/MS applications, its validation would follow the same rigorous principles as any other stable isotope-labeled standard. The key advantage of a SIL-IS like this compound is its ability to closely mimic the analyte, thereby providing superior correction for variations in sample preparation and matrix effects.[6] However, potential pitfalls such as the deuterium isotope effect causing chromatographic shifts and differential matrix effects must be carefully evaluated during method validation.[7][9] The experimental protocols detailed in this guide provide a robust framework for demonstrating the suitability of this compound, or any other internal standard, ensuring the development of a reliable and accurate LC-MS/MS method.

References

A Comparative Guide to the Reaction Rates of Propyne-d4 and Non-Deuterated Propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticipated reaction rates of propyne-d4 and its non-deuterated counterpart, propyne. The comparison is grounded in the fundamental principles of the kinetic isotope effect (KIE), a critical concept in physical organic chemistry and drug development. While direct side-by-side experimental data for all reactions of propyne versus this compound is not extensively published, the theoretical framework of KIE allows for robust predictions of their relative reactivity. This guide will delve into the theory, present illustrative data, and provide a generalized experimental protocol for measuring such effects.

The Kinetic Isotope Effect: A Fundamental Principle

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] For the case of propyne (CH₃C≡CH) and this compound (CD₃C≡CD), the substitution of hydrogen (H) with deuterium (D) leads to a significant difference in their reaction rates for reactions where a carbon-hydrogen bond is broken in the rate-determining step.

This effect arises primarily from the difference in the zero-point vibrational energy of a C-H bond compared to a C-D bond.[3] The C-D bond is stronger and has a lower zero-point energy than a C-H bond.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound.[2][4] This phenomenon is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD).[1] Normal primary KIEs for the deuterium effect are typically in the range of 1 to 8.[2]

Theoretical Data Comparison

The following table summarizes the key theoretical differences between C-H and C-D bonds that give rise to the kinetic isotope effect. These values are approximations and can vary slightly depending on the specific molecular environment.

PropertyC-H BondC-D BondSignificance
Reduced Mass (μ) ~0.923 amu~1.714 amuThe greater reduced mass of the C-D system is a primary determinant of its vibrational frequency.
Stretching Frequency (ν) ~3000 cm⁻¹~2200 cm⁻¹The lower vibrational frequency of the C-D bond results in a lower zero-point energy.
Zero-Point Energy (ZPE = ½hν) HigherLowerA greater amount of energy is needed to reach the transition state for C-D bond cleavage, thus slowing the reaction rate.[3]
Bond Dissociation Energy (BDE) LowerHigherThe C-D bond is stronger and requires more energy to break.[2]

Experimental Protocol: Measuring the Kinetic Isotope Effect

While specific experimental data for the direct comparison of propyne and this compound reaction rates were not found in the initial search, a general methodology for determining the kinetic isotope effect for a gas-phase reaction of propyne can be outlined based on standard techniques in chemical kinetics.[5][6]

Objective: To determine the kinetic isotope effect (kH/kD) for the reaction of propyne and this compound with a radical species (e.g., H• or OH•) at high temperatures.

Materials:

  • Propyne (high purity)

  • This compound (high purity)

  • Radical precursor (e.g., ethyl iodide for H• generation)[5]

  • Inert bath gas (e.g., Argon)[5]

  • Single-pulse shock tube[6]

  • Gas chromatograph-mass spectrometer (GC-MS)[6]

Procedure:

  • Mixture Preparation: Prepare separate gas mixtures of known concentrations of propyne and the radical precursor in the inert bath gas. Prepare a second, analogous mixture using this compound.

  • Reaction Initiation: Introduce the gas mixture into a single-pulse shock tube. A reflected shock wave rapidly heats the mixture to the desired reaction temperature (e.g., 800-1200 K), initiating the reaction.[6] The reaction time is controlled by the duration of the high-temperature pulse.

  • Product Analysis: After the reaction, the mixture is rapidly cooled, and the products are analyzed using GC-MS to identify and quantify the reactants and products.[6]

  • Rate Constant Determination: The rate of disappearance of the propyne (or this compound) is measured at different temperatures. The second-order rate constant (k) is determined from the pseudo-first-order decay of the reactant under conditions of a large excess of the radical species.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated propyne reaction (kH) to the rate constant for the this compound reaction (kD) at the same temperature: KIE = kH/kD.

Visualizing the Kinetic Isotope Effect

The following diagrams illustrate the theoretical basis of the kinetic isotope effect and a typical experimental workflow.

KIE_Energy_Profile Figure 1. Reaction Energy Profile Illustrating the Primary KIE cluster_energy Reactants_H Reactants (C-H) Reactants_D Reactants (C-D) TS_H Transition State (C-H) Reactants_H->TS_H ΔG‡ (H) TS_D Transition State (C-D) Reactants_D->TS_D ΔG‡ (D) Products Products TS_H->Products TS_D->Products ZPE_H ZPE (C-H) ZPE_D ZPE (C-D) Ea_H_label Ea (H) Ea_D_label Ea (D)

Caption: Reaction energy profile showing the higher activation energy for C-D bond cleavage.

Experimental_Workflow Figure 2. Experimental Workflow for KIE Determination A Gas Mixture Preparation (Propyne/Propyne-d4) B Shock Tube Heating & Reaction A->B C Rapid Cooling (Quenching) B->C D GC-MS Analysis C->D E Data Analysis & Rate Constant Calculation D->E F KIE Calculation (kH/kD) E->F

Caption: A generalized workflow for the experimental determination of the KIE.

Conclusion

The substitution of hydrogen with deuterium in propyne to form this compound is expected to lead to a measurable decrease in the rate of reactions involving the cleavage of a C-H/C-D bond. This kinetic isotope effect is a powerful tool for elucidating reaction mechanisms and can be exploited in drug design to slow down metabolic processes at specific sites in a molecule. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and professionals working with these and similar deuterated compounds.

References

Isotope Effects in Alkyne Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of kinetic isotope effects (KIEs) provides a powerful tool for elucidating the mechanisms of chemical reactions. By substituting an atom with its heavier isotope, subtle changes in reaction rates can be observed, offering profound insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. This guide offers a comparative analysis of isotope effects in the reactions of simple alkynes, serving as a practical reference for researchers in organic chemistry, drug development, and related fields.

Case Study: Reaction of Acetylene with Chlorine Atoms

A key example that demonstrates the kinetic isotope effect in alkynes is the reaction of acetylene (C₂H₂) and its deuterated counterpart, acetylene-d₂ (C₂D₂), with chlorine atoms (Cl). This reaction is of interest in atmospheric chemistry and provides a clear illustration of a primary kinetic isotope effect.

Quantitative Data Summary

The following table summarizes the experimentally determined rate constants for the reaction of Cl with C₂H₂ and C₂D₂ at room temperature (298 K). The kinetic isotope effect (KIE) is calculated as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).

ReactantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Kinetic Isotope Effect (kH/kD)
Acetylene (C₂H₂)(6.8 ± 0.7) x 10⁻¹¹1.8 ± 0.2
Acetylene-d₂ (C₂D₂)(3.8 ± 0.4) x 10⁻¹¹

This observed KIE of 1.8 indicates that the reaction with acetylene is nearly twice as fast as the reaction with acetylene-d₂. This significant difference suggests that the C-H (or C-D) bond is involved in the rate-determining step of the reaction.

Experimental Protocol

The following provides a detailed methodology for the key experiments used to determine the rate constants and the kinetic isotope effect for the reaction of acetylene and acetylene-d₂ with chlorine atoms.

1. Synthesis of Deuterated Reactant (Propyne-d₄ - A General Method)

While the case study focuses on acetylene, the synthesis of deuterated alkynes is a crucial first step. A general and effective method for the preparation of propyne-d₄ involves the reaction of magnesium carbide (Mg₂C₃) with deuterium oxide (D₂O).

  • Apparatus: A flask equipped with a dropping funnel and a gas outlet connected to a cold trap.

  • Procedure:

    • Magnesium carbide is placed in the reaction flask.

    • Deuterium oxide is added dropwise from the dropping funnel onto the magnesium carbide.

    • The resulting propyne-d₄ gas is passed through a cold trap (e.g., cooled with a dry ice/acetone bath) to remove any unreacted D₂O and other impurities.

    • The purified propyne-d₄ is then collected for use in kinetic experiments.

2. Kinetic Measurements: Pulsed Laser Photolysis-Resonance Fluorescence (PLP-RF)

The rate constants for the reaction of Cl atoms with C₂H₂ and C₂D₂ are typically measured using the pulsed laser photolysis-resonance fluorescence technique.

  • Apparatus: A temperature-controlled reaction cell, a photolysis laser (e.g., an excimer laser operating at 351 nm for Cl₂ photolysis), a resonance fluorescence detection system (including a resonance lamp to produce Cl atoms and a photomultiplier tube to detect the fluorescence), and gas handling and flow control systems.

  • Procedure:

    • A mixture of a chlorine atom precursor (e.g., Cl₂), the alkyne (C₂H₂ or C₂D₂), and a buffer gas (e.g., He or N₂) is flowed through the reaction cell at a controlled temperature and pressure.

    • A pulse of the photolysis laser dissociates the Cl₂ to produce Cl atoms, initiating the reaction.

    • The concentration of Cl atoms is monitored over time by resonance fluorescence. The decay of the fluorescence signal is directly proportional to the pseudo-first-order rate constant for the loss of Cl atoms.

    • By varying the concentration of the alkyne and measuring the corresponding pseudo-first-order rate constants, the bimolecular rate constant for the reaction can be determined from the slope of a plot of the pseudo-first-order rate constant versus the alkyne concentration.

Reaction Pathway and Visualization

The reaction between a chlorine atom and an alkyne can proceed through two main pathways: addition to the triple bond or abstraction of a hydrogen (or deuterium) atom. The observed kinetic isotope effect helps to distinguish between these pathways.

ReactionPathway Figure 1. Reaction Pathways for Cl + C₂H₂/C₂D₂ cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Cl Cl Addition Addition Pathway Cl->Addition Abstraction Abstraction Pathway Cl->Abstraction Alkyne H-C≡C-H (D-C≡C-D) Alkyne->Addition Alkyne->Abstraction Adduct Cl-CH=CH• (Cl-CD=CD•) (Addition Adduct) Addition->Adduct Abstraction_Products HCl (DCl) + H-C≡C• (D-C≡C•) Abstraction->Abstraction_Products

Accuracy and precision of Propyne-d4 as a quantitative standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Propyne-d4 as a quantitative standard, offering insights into its performance characteristics and how it compares to other alternatives. While specific experimental data on the accuracy and precision of this compound is not extensively published, this guide leverages established principles of using deuterated internal standards to provide a robust framework for its application and validation.

The Ideal Internal Standard: A Foundation for Accuracy

An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte.[1][2][3] The ideal internal standard should possess several key characteristics to ensure the reliability of the analytical method:

  • Chemical and Physical Similarity: The internal standard should be chemically and physically similar to the analyte of interest.[1][4] This ensures that it behaves similarly during sample preparation, extraction, and analysis, thereby compensating for variations in these steps.[1][2]

  • Co-elution: In chromatographic methods, the internal standard should ideally co-elute or elute very close to the analyte to effectively correct for matrix effects and variations in instrument response.[4][5]

  • No Natural Occurrence: The internal standard should not be naturally present in the sample matrix to avoid interference and inaccurate quantification.[1]

  • Distinct Mass Spectrometric Signal: In mass spectrometry, the internal standard must have a distinct mass-to-charge ratio (m/z) from the analyte to allow for separate detection and quantification.[6]

  • Stability: The internal standard must be stable throughout the entire analytical process and should not react with the analyte or components of the sample matrix.[3]

This compound: A Deuterated Advantage in Volatile Analyte Quantification

This compound (C₃D₄) is the deuterated isotopologue of propyne (C₃H₄), a volatile organic compound. The use of stable isotope-labeled compounds, such as deuterated standards, is widely regarded as the gold standard in quantitative mass spectrometry.[2][4][7]

The primary advantage of using a deuterated standard like this compound is its near-identical chemical and physical properties to the non-labeled analyte, propyne.[4] This similarity allows it to effectively compensate for variations that can occur during sample handling and analysis, including:

  • Extraction Efficiency: Losses during sample preparation and extraction will affect both the analyte and the internal standard to a similar extent.

  • Injection Volume Variability: Minor differences in the injected sample volume are corrected by the constant ratio of the analyte to the internal standard.

  • Matrix Effects: In complex matrices, the ionization of the analyte in the mass spectrometer source can be suppressed or enhanced. Since the deuterated standard has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[5][7]

These characteristics lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.[7]

Comparative Overview of Internal Standards for Volatile Organic Compounds (VOCs)

While specific performance data for this compound is scarce, a comparison with other commonly used deuterated internal standards for the analysis of volatile organic compounds can provide valuable context.

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Typical ApplicationsKey Advantages
This compound C₃D₄44.09-23.2Quantification of propyne and other small, volatile alkynes in environmental, industrial, and biological samples.High volatility, suitable for headspace and gas-phase analysis. Near-identical properties to propyne.
Benzene-d6 C₆D₆84.1579.1Quantification of benzene, toluene, ethylbenzene, and xylenes (BTEX) and other aromatic hydrocarbons.Well-established and widely used. Commercially available with high isotopic purity.
Toluene-d8 C₇D₈100.20110.0Quantification of toluene and other aromatic compounds in environmental and biological monitoring.Similar properties to toluene, a common environmental pollutant.
1,2-Dichloroethane-d4 C₂H₂D₄Cl₂102.9983.5Broad applicability for the quantification of various volatile organic pollutants in water samples.Good surrogate for a range of chlorinated hydrocarbons.

Experimental Protocol: A Framework for Method Validation

The following provides a generalized experimental protocol for the quantitative analysis of a volatile analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be adapted and validated for the specific analyte and matrix of interest.

1. Preparation of Standards and Reagents

  • Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a suitable volatile solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix. Add a constant, known concentration of the this compound internal standard to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation

  • Add a known volume or weight of the sample to a headspace vial.

  • Spike the sample with the same constant, known concentration of the this compound internal standard as used in the calibration standards.

  • Seal the vial immediately.

3. GC-MS Analysis

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injection: Use a headspace autosampler for automated and reproducible injection of the vapor phase.

  • Chromatographic Conditions: Optimize the GC column, temperature program, and carrier gas flow rate to achieve good separation and peak shape for the analyte and internal standard.

  • Mass Spectrometric Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and this compound.

4. Data Analysis and Quantification

  • Integrate the peak areas of the selected ions for both the analyte and this compound.

  • Calculate the response factor (RF) for each calibration standard using the following equation: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)

  • Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the analyte concentration.

  • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

5. Method Validation

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range.

  • Accuracy and Precision: Analyze the QC samples on multiple days to determine the intra- and inter-day accuracy and precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity: Analyze blank matrix samples to ensure no interferences are present at the retention times of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte and internal standard in the sample matrix under different storage conditions.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in using an internal standard for quantitative analysis and the logical flow of method validation.

G Experimental Workflow for Quantitative Analysis cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample IS_Spike1 Spike Internal Standard (this compound) Sample->IS_Spike1 Add known amount BlankMatrix Blank Matrix AnalyteSpike Spike Analyte (for Calibration Curve) BlankMatrix->AnalyteSpike IS_Spike2 Spike Internal Standard (this compound) AnalyteSpike->IS_Spike2 Add known amount PreparedSample Prepared Sample IS_Spike1->PreparedSample CalibrationStandard Calibration Standard IS_Spike2->CalibrationStandard GCMS GC-MS Analysis PreparedSample->GCMS CalibrationStandard->GCMS Data Peak Area Data GCMS->Data CalibrationCurve Generate Calibration Curve Data->CalibrationCurve Quantification Quantify Analyte in Sample CalibrationCurve->Quantification G Logical Flow of Method Validation DefineRequirements Define Analytical Requirements (e.g., required precision, accuracy) DevelopMethod Develop Analytical Method DefineRequirements->DevelopMethod Validate Perform Method Validation DevelopMethod->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision Selectivity Selectivity Validate->Selectivity LOD_LOQ LOD & LOQ Validate->LOD_LOQ Stability Stability Validate->Stability Pass Validation Criteria Met? Linearity->Pass Accuracy->Pass Precision->Pass Selectivity->Pass LOD_LOQ->Pass Stability->Pass Implement Implement for Routine Analysis Pass->Implement Yes Refine Refine Method Pass->Refine No Refine->DevelopMethod

References

Cross-Validation of Propyne-d4 Analysis: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, the accurate and precise quantification of Propyne-d4 is critical. This guide provides a comprehensive cross-validation of the primary analytical techniques used for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. This objective comparison is supported by established principles of each technique and extrapolated data from the analysis of similar volatile organic and deuterated compounds.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for this compound is a trade-off between sensitivity, specificity, quantitative accuracy, and practical considerations such as sample throughput and cost. The following table summarizes the expected performance of GC-MS, NMR, and IR spectroscopy for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Specificity Very High (separation by GC, identification by MS fragmentation)High (unique chemical shifts for deuterium)Moderate (characteristic vibrational modes)
Sensitivity Very High (ng to pg level)Moderate (µg to mg level)Low (mg level)
Quantitative Accuracy High (with appropriate internal standards)Very High (qNMR is a primary ratio method)Moderate (can be quantitative with calibration)
Sample Throughput HighLow to ModerateHigh
Cost (Instrument) Moderate to HighHighLow to Moderate
Sample Preparation Simple for gases and volatile liquidsSimple, requires dissolution in a suitable deuterated solventSimple for gases, can be more complex for liquids
Key Advantage Excellent for trace-level detection and separation of complex mixtures.Provides detailed structural information and highly accurate quantification without a reference standard of the analyte.Fast, non-destructive, and good for identifying functional groups.
Key Limitation Potential for isotopic fractionation on the GC column.[1]Lower sensitivity compared to MS.Lower specificity and sensitivity.

Experimental Workflows

A crucial aspect of cross-validating analytical methods is a well-defined experimental workflow. The following diagram illustrates a typical process for comparing GC-MS, NMR, and IR spectroscopy for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Cross-Validation Propyne-d4_Standard This compound Standard Gas Serial_Dilutions Serial Dilutions (in inert gas or solvent) Propyne-d4_Standard->Serial_Dilutions GC_MS GC-MS Analysis Serial_Dilutions->GC_MS Inject gas sample NMR qNMR Analysis Serial_Dilutions->NMR Dissolve in deuterated solvent IR IR Spectroscopy Serial_Dilutions->IR Fill gas cell Data_Comparison Compare: - Linearity - LOD/LOQ - Accuracy - Precision GC_MS->Data_Comparison NMR->Data_Comparison IR->Data_Comparison Method_Validation_Report Method Validation Report Data_Comparison->Method_Validation_Report

A typical experimental workflow for the cross-validation of this compound analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results across different analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantitative analysis of volatile organic compounds like this compound.[2][3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.

  • GC Column: A non-polar column, such as a DB-5 (60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating small hydrocarbons.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, followed by a ramp to 220°C at 2°C/min, and then to 280°C at 10°C/min, with a final hold for 10 minutes.[2] This program would need to be optimized for the specific volatility of propyne.

  • Injector and Ion Source Temperatures: 250°C for the injector and 220°C for the ion source.[2]

  • MS Parameters: Electron impact ionization at 70 eV. The mass spectrometer should be set to scan a mass range that includes the molecular ion of this compound (m/z 44.09) and its potential fragments. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity.

  • Sample Introduction: A gas-tight syringe is used to inject a known volume of the gaseous this compound sample or a headspace sample into the GC injector with a split ratio (e.g., 1:20) to prevent column overloading.[2]

  • Quantification: An internal standard (e.g., a deuterated compound with a different mass that does not co-elute) is recommended for accurate quantification. A calibration curve is generated by analyzing a series of this compound standards of known concentrations.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR provides highly accurate quantification by comparing the integral of an analyte's signal to that of a certified reference material.[4][5][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for deuterium NMR (2H or D) or proton NMR (1H) if residual protons are being quantified.

  • Sample Preparation: A known mass of the this compound sample and a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) are accurately weighed and dissolved in a known volume of a deuterated solvent (e.g., chloroform-d, benzene-d6) in an NMR tube. The solvent should be chosen for its ability to dissolve propyne and for having minimal interfering signals.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio.

    • Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T1 relaxation time of the signals of interest (both the analyte and the internal standard) to ensure full relaxation and accurate integration. The T1 value should be experimentally determined using an inversion-recovery experiment.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of interest.

  • Data Processing:

    • Zero-filling and Apodization: Apply zero-filling to improve digital resolution and a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Careful manual phasing and baseline correction are crucial for accurate integration.

  • Quantification: The concentration of this compound is calculated based on the ratio of the integrals of the this compound signal and the internal standard signal, taking into account their respective molecular weights and the number of nuclei contributing to each signal.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is a rapid method for identifying functional groups and can be used for quantification.[7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Introduction: For gaseous samples like this compound, a gas cell with a known path length is used. The cell is first evacuated and then filled with the this compound sample to a known pressure.

  • Data Acquisition: The IR spectrum is recorded over a suitable range (e.g., 4000-400 cm-1). A background spectrum of the empty gas cell is collected and subtracted from the sample spectrum.

  • Analysis: The spectrum of this compound is expected to show characteristic absorption bands. For propyne, strong absorptions are observed for the C-H stretch of the alkyne at around 3300 cm-1 and the C≡C triple bond stretch near 2120 cm-1.[8] Deuteration will shift these frequencies to lower wavenumbers.

  • Quantification: For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a specific, well-resolved peak for a series of this compound standards of known concentrations (pressures) in the gas cell, following the Beer-Lambert law.

Concluding Remarks

The cross-validation of analytical methods for this compound reveals that GC-MS, NMR, and IR spectroscopy each offer distinct advantages. GC-MS is the most sensitive technique, making it ideal for trace analysis. Quantitative NMR stands out for its high accuracy and ability to provide structural information, serving as a primary method for purity assessment. IR spectroscopy offers a rapid, cost-effective, and non-destructive means of identification and can be used for quantification, particularly at higher concentrations. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the required sensitivity, accuracy, sample matrix, and available resources. For a comprehensive understanding of a this compound sample, a combination of these orthogonal techniques is often the most powerful approach.

References

A Guide to Inter-laboratory Comparison of Propyne-d4 Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of Propyne-d4, a deuterated stable isotope of propyne. Given the absence of publicly available, specific ILC data for this compound, this document outlines a comprehensive, hypothetical study based on established principles of proficiency testing for volatile organic compounds (VOCs). The methodologies, data presentation, and workflows are designed to serve as a practical template for laboratories seeking to validate their measurement capabilities, ensure data comparability, and adhere to quality assurance standards such as ISO/IEC 17043.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are a cornerstone of quality assurance in analytical science. They involve distributing homogenous and stable samples of a material to multiple laboratories for analysis. The primary goals are to:

  • Assess Laboratory Performance: Evaluate the accuracy and precision of a laboratory's measurements against a consensus value derived from all participants.

  • Identify Methodological Biases: Uncover systematic errors in analytical procedures or instrumentation.

  • Validate Analytical Methods: Demonstrate the reproducibility and robustness of a measurement method across different laboratory environments.

  • Ensure Data Comparability: Foster confidence in the consistency of results generated by different organizations, which is critical in multi-site research and drug development.

Performance in these studies is often evaluated using statistical metrics like the Z-score , which quantifies how far a laboratory's result is from the consensus mean. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Hypothetical Inter-laboratory Comparison Study Design

This section details a plausible experimental protocol for an ILC focused on quantifying this compound in a common organic solvent, methanol, which could be relevant in synthetic chemistry or as a sample matrix in drug metabolism studies.

Experimental Protocols

2.1. Preparation and Distribution of Test Materials

  • Material Sourcing: A stock of high-purity this compound (>99% isotopic purity) and analytical grade methanol is procured.

  • Sample Preparation: A primary stock solution of this compound in methanol is prepared gravimetrically. Two distinct concentration levels for the proficiency test are then prepared by diluting the primary stock:

    • Level 1 (Low Concentration): Target concentration of ~10 µg/mL.

    • Level 2 (High Concentration): Target concentration of ~50 µg/mL.

  • Homogeneity and Stability Testing: Before distribution, the bulk samples for both levels are rigorously tested for homogeneity to ensure all aliquots are identical. Stability is also assessed under the proposed storage and shipping conditions (e.g., refrigerated) to confirm that the concentration will not change during the study.

  • Aliquoting and Blinding: The samples are aliquoted into sealed, labeled vials. The two concentration levels are blinded with unique sample codes to prevent bias. Each participating laboratory receives two vials for each concentration level (four vials in total) for replicate analysis.

  • Distribution: Sample packages, including a detailed instruction letter and a data reporting form, are shipped to participating laboratories with appropriate cold chain logistics.

2.2. Analytical Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Participating laboratories are instructed to use the following method or a technically equivalent, validated in-house procedure. Any deviations from the specified method must be reported.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Sample Preparation:

    • Equilibrate the sample vials to room temperature.

    • Transfer 1 mL of the provided this compound solution into a 20 mL headspace vial.

    • Seal the vial immediately with a PTFE-lined septum and cap.

  • Headspace Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Sample Loop Volume: 1 mL

    • Transfer Line Temperature: 110°C

  • GC Parameters:

    • Column: Porous Layer Open Tubular (PLOT) column (e.g., Agilent J&W CP-Al2O3/KCl, 50 m x 0.32 mm x 5 µm) or equivalent, suitable for light hydrocarbon separation.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 200°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Hold at 150°C for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Quantifier Ion: m/z 44 (Molecular ion, [C₃D₄]⁺).

      • Qualifier Ions: m/z 43 (loss of D), m/z 30 (loss of CD₂).

  • Quantification: External calibration is to be performed using laboratory-prepared standards of this compound in methanol. A five-point calibration curve covering the expected concentration range should be generated.

Data Presentation and Evaluation

The data reported by the participating laboratories are compiled and analyzed to determine the consensus mean and evaluate individual performance.

Table 1: Reported Concentrations from Participating Laboratories
Laboratory IDSample Level 1 (µg/mL) - Rep 1Sample Level 1 (µg/mL) - Rep 2Sample Level 2 (µg/mL) - Rep 1Sample Level 2 (µg/mL) - Rep 2
Lab-019.859.9551.1050.90
Lab-0210.5010.6053.2052.80
Lab-039.509.4048.5048.70
Lab-0411.2011.5055.8056.20
Lab-0510.1010.2049.9050.30
Lab-068.909.1046.5046.90
Lab-0710.3010.2550.8051.20
Lab-089.709.6049.1049.50
Table 2: Statistical Summary and Z-Score Evaluation

The consensus mean is calculated using a robust statistical algorithm (e.g., Algorithm A from ISO 13528). The standard deviation for proficiency assessment (σ) is a pre-determined value based on the expected performance for the analytical method. For this study, let's assume σ = 0.5 µg/mL for Level 1 and σ = 2.5 µg/mL for Level 2.

Z-score formula: Z = (x - X) / σ Where: x = laboratory's mean result, X = assigned consensus mean, σ = standard deviation for proficiency assessment.

Laboratory IDMean Result Level 1 (µg/mL)Consensus Mean Level 1 (µg/mL)Z-Score Level 1Mean Result Level 2 (µg/mL)Consensus Mean Level 2 (µg/mL)Z-Score Level 2Performance
Lab-019.9010.00-0.2051.0050.500.20Satisfactory
Lab-0210.5510.001.1053.0050.501.00Satisfactory
Lab-039.4510.00-1.1048.6050.50-0.76Satisfactory
Lab-0411.3510.002.70 56.0050.502.20 Unsatisfactory
Lab-0510.1510.000.3050.1050.50-0.16Satisfactory
Lab-069.0010.00-2.0046.7050.50-1.52Satisfactory
Lab-0710.2810.000.5651.0050.500.20Satisfactory
Lab-089.6510.00-0.7049.3050.50-0.48Satisfactory

Visualization of Study Workflow and Logical Relationships

Diagrams are essential for clearly communicating the sequence of operations and the relationships between different stages of the study.

ILC_Workflow A 1. Study Design & Protocol Development B 2. Preparation of Test Materials (this compound) A->B C 3. Homogeneity & Stability Testing B->C D 4. Sample Distribution to Participants C->D E 5. Analysis by Participating Laboratories D->E F 6. Data Submission E->F G 7. Statistical Analysis (Consensus Mean, Z-Scores) F->G H 8. Performance Evaluation G->H I 9. Final Report Distribution H->I J Corrective Actions (for unsatisfactory performance) H->J J->E Re-testing

Caption: Workflow for an inter-laboratory comparison study.

ZScore_Logic cluster_inputs Data Inputs cluster_calculation Calculation cluster_evaluation Performance Evaluation LabResult Laboratory Mean Result (x) ZScore Z = (x - X) / σ LabResult->ZScore Consensus Consensus Mean (X) Consensus->ZScore SD Proficiency SD (σ) SD->ZScore Decision |Z| ≤ 2.0 ? ZScore->Decision Satisfactory Satisfactory Decision->Satisfactory Yes Unsatisfactory Unsatisfactory Decision->Unsatisfactory No

Caption: Logical flow for Z-score calculation and evaluation.

Propyne-d4 versus other deuterated alkynes for spectroscopic calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking high-precision spectroscopic calibration, the choice of a reliable standard is paramount. This guide provides an objective comparison of propyne-d4 against other deuterated alkynes, supported by experimental data, to inform the selection of the most suitable calibrant for your specific application.

Deuterated alkynes are frequently employed as calibration standards in high-resolution infrared (IR) spectroscopy due to their sharp, well-defined rovibrational absorption lines in spectral regions often used for the analysis of organic molecules. This compound (CD₃C≡CD), with its distinct spectral features, presents a compelling option. This guide will delve into a direct comparison with another commonly used calibrant, acetylene-d2 (C₂D₂), and briefly touch upon methane-d4 (CD₄) to provide a broader context.

Performance Comparison: this compound vs. Alternatives

The suitability of a spectroscopic calibrant hinges on several key factors: the density and distribution of its absorption lines, the accuracy to which these line positions are known, and its chemical stability. The following tables summarize the key spectroscopic parameters for this compound and acetylene-d2, facilitating a direct comparison.

Spectroscopic Constants

A molecule's rotational and centrifugal distortion constants determine the precise frequencies of its rovibrational transitions. These constants, derived from high-resolution spectroscopic studies, are crucial for accurate calibration.

Spectroscopic ConstantThis compound (CD₃C≡CD)Acetylene-d2 (C₂D₂)Methane-d4 (CD₄)
Rotational Constant (B₀) ~0.246 cm⁻¹0.84770 cm⁻¹[1]2.632 cm⁻¹
Centrifugal Distortion (D₀) Data not readily available in searched literature(7.04 ± 0.63) x 10⁻⁷ cm⁻¹[1]Data not readily available in searched literature
Key Vibrational Band Centers

The fundamental vibrational frequencies determine the spectral regions where the calibrant will have strong absorption bands.

Vibrational ModeThis compound (CD₃C≡CD)Acetylene-d2 (C₂D₂)Methane-d4 (CD₄)
ν₁ (C-D stretch) ~2100-2200 cm⁻¹2700.48 cm⁻¹2259 cm⁻¹
ν₃ (C≡C stretch) ~1800-1900 cm⁻¹2439.24 cm⁻¹[1]-
ν₅ (degenerate bend) Data not readily available in searched literature538.6 cm⁻¹1092 cm⁻¹

Experimental Protocols

Accurate spectroscopic calibration requires a meticulous experimental setup and procedure. The following outlines a general protocol for using a deuterated alkyne gas standard for calibrating a Fourier Transform Infrared (FT-IR) spectrometer.

General Experimental Protocol for Gas-Phase FT-IR Calibration

Objective: To calibrate the frequency axis of an FT-IR spectrometer using a known deuterated alkyne gas standard.

Materials:

  • FT-IR spectrometer

  • Gas cell with appropriate windows (e.g., KBr, ZnSe) and path length

  • Vacuum line and manifold for gas handling

  • High-purity deuterated alkyne gas standard (e.g., this compound, acetylene-d2)

  • High-purity nitrogen or other inert gas for purging and pressure broadening

  • Pressure gauge (e.g., capacitance manometer)

Procedure:

  • System Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

    • Evacuate the gas cell and the gas handling manifold to a high vacuum (<10⁻³ torr) to remove any residual gases.

    • Record a background spectrum of the evacuated gas cell.

  • Sample Introduction:

    • Isolate the gas cell from the vacuum pump.

    • Carefully introduce the deuterated alkyne gas standard into the gas cell to a desired partial pressure. The optimal pressure will depend on the absorption strength of the band being used and the path length of the cell.

    • If desired for simulating atmospheric conditions, broaden the absorption lines by adding a known pressure of an inert gas like nitrogen.

  • Spectral Acquisition:

    • Acquire the infrared spectrum of the deuterated alkyne gas.

    • Ensure a sufficient number of scans are co-added to achieve a high signal-to-noise ratio.

    • The spectral resolution should be set appropriately to resolve the fine rovibrational structure of the calibrant gas.

  • Calibration:

    • Identify several well-defined and isolated absorption lines in the recorded spectrum.

    • Compare the observed peak positions with the known, highly accurate line positions from a reference database or scientific literature.

    • Generate a calibration curve or apply a correction factor to the spectrometer's frequency axis based on the differences between the observed and reference line positions.

Logical Workflow for Spectroscopic Calibration

The process of selecting a calibrant and performing the calibration can be visualized as a logical workflow.

G Workflow for Spectroscopic Calibration cluster_selection Calibrant Selection cluster_experiment Experimental Procedure cluster_analysis Data Analysis and Calibration A Define Spectral Region of Interest B Identify Potential Calibrants (e.g., this compound, Acetylene-d2) A->B C Compare Spectroscopic Properties (Line Density, Accuracy) B->C D Select Optimal Calibrant C->D E Prepare FT-IR System and Gas Cell D->E Proceed with selected calibrant F Introduce Gaseous Standard E->F G Acquire High-Resolution Spectrum F->G H Identify Reference Peaks in Spectrum G->H I Compare Observed vs. Literature Values H->I J Generate Calibration Correction I->J K Apply Correction to Spectrometer J->K

Workflow for Spectroscopic Calibration

Discussion and Conclusion

Both this compound and acetylene-d2 are excellent choices for spectroscopic calibration in the infrared region.

Acetylene-d2 is a well-characterized linear molecule with a simple, regularly spaced P- and R-branch structure in its rovibrational bands. This simplicity can be advantageous for straightforward peak identification and fitting. Extensive, high-accuracy line lists are available for various isotopologues of acetylene in databases such as HITRAN.

This compound , as a symmetric top molecule, offers a more complex and dense rovibrational spectrum. This increased line density can be highly beneficial for calibrating instruments over a broad spectral range with a single measurement, as there are more calibration points available. However, the analysis of its spectrum is more involved due to the presence of K-splitting. The availability of comprehensive, high-resolution line lists in the public domain appears to be less extensive than for acetylene-d2.

Methane-d4 , a spherical top molecule, also provides sharp absorption lines. Its high symmetry leads to a different spectral pattern, which can be useful in specific regions.

Recommendation:

  • For applications requiring a straightforward calibration with easily identifiable, regularly spaced lines, acetylene-d2 is an excellent and well-documented choice.

  • For applications demanding a high density of calibration points across a wider spectral range from a single gas, This compound is a superior candidate, provided that a reliable, high-resolution reference spectrum or line list is accessible.

Ultimately, the optimal choice depends on the specific requirements of the experiment, including the spectral region of interest, the desired calibration accuracy, and the availability of reference data. Researchers are encouraged to consult specialized spectroscopic databases and literature for the most up-to-date and comprehensive line lists for their chosen calibrant.

References

Assessing the Isotopic Enrichment of Synthesized Propyne-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to assess the isotopic enrichment of synthesized Propyne-d4 (C₃D₄). Understanding the precise isotopic purity of deuterated compounds like this compound is critical for their application in various scientific fields, including metabolic research, mechanistic studies, and as internal standards in mass spectrometry-based quantification. This document outlines the primary analytical techniques, compares this compound with alternative deuterated alkynes, and provides detailed experimental protocols.

Data Presentation: Comparison of this compound and Alternatives

Achieving high isotopic enrichment is crucial for the successful application of deuterated compounds. The following table summarizes the typical isotopic purity of commercially available this compound and a common alternative, Propyne-3,3,3-d3. This data is essential for researchers to select the most suitable reagent for their specific experimental needs.

CompoundSupplierAdvertised Isotopic Purity (atom % D)Analytical Method(s) for Verification
This compound VariesTypically ≥98%NMR, Mass Spectrometry
Propyne-3,3,3-d3 Sigma-Aldrich99 atom % DNMR, Mass Spectrometry
Alternative: 1-Butyne-d5VariesTypically ≥98%NMR, Mass Spectrometry
Alternative: 1-Pentyne-d6VariesTypically ≥98%NMR, Mass Spectrometry

Note: The isotopic purity of synthesized this compound can vary significantly based on the synthetic method and the purity of the starting materials. It is imperative to verify the isotopic enrichment of each batch experimentally.

Experimental Protocols for Isotopic Enrichment Assessment

The two primary methods for determining the isotopic enrichment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. Both proton (¹H) and deuterium (²H) NMR can be employed.

a) Proton NMR (¹H-NMR):

  • Principle: In a highly deuterated sample like this compound, the residual proton signals are significantly diminished. By comparing the integral of the residual proton signal of this compound to an internal standard with a known concentration, the percentage of non-deuterated species can be quantified, and thus the isotopic enrichment can be calculated.

  • Protocol:

    • Accurately weigh a sample of synthesized this compound and a suitable internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent that does not have signals in the region of interest (e.g., chloroform-d, acetone-d6).

    • Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

    • Integrate the residual proton signal of this compound and the signal of the internal standard.

    • Calculate the molar ratio of this compound to the internal standard and determine the isotopic enrichment.

b) Deuterium NMR (²H-NMR):

  • Principle: ²H-NMR directly detects the deuterium nuclei, providing a direct measure of the deuterated species. For highly enriched compounds, ²H-NMR is often preferred as it is more sensitive to the deuterated species.

  • Protocol:

    • Prepare a solution of the synthesized this compound in a suitable non-deuterated solvent.

    • Acquire a quantitative ²H-NMR spectrum.

    • The presence of a strong signal corresponding to the chemical shift of deuterium in the propyne structure confirms deuteration. The integral of this signal, relative to any other deuterium signals (if present), can be used to assess the relative abundance of the deuterated species. For highly deuterated compounds (greater than 98 atom % D), deuterium NMR is an appealing alternative for structure verification and enrichment determination.[1]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is an excellent method for determining the isotopic distribution of a sample.

a) Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: this compound is a gas at room temperature, making it well-suited for GC-MS analysis. The gas chromatograph separates the this compound from any volatile impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass, allowing for the determination of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

  • Protocol:

    • Introduce a gaseous sample of the synthesized this compound into the GC-MS system.

    • Use a suitable GC column and temperature program to achieve good separation.

    • Acquire the mass spectrum of the eluting this compound peak.

    • Analyze the mass spectrum to determine the relative intensities of the molecular ion peaks corresponding to this compound (m/z 44), Propyne-d3 (m/z 43), Propyne-d2 (m/z 42), Propyne-d1 (m/z 41), and non-deuterated propyne (m/z 40).

    • Calculate the isotopic enrichment based on the relative abundances of these isotopologues.

b) High-Resolution Mass Spectrometry (HRMS):

  • Principle: HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition and determine the isotopic distribution with high confidence. A strategy using techniques like liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) can be used to determine the isotopic enrichment of deuterium-labeled compounds.[2][3]

  • Protocol:

    • For less volatile deuterated alkynes, a sample solution is introduced into the HRMS system, often via liquid chromatography or direct infusion.

    • Acquire a high-resolution mass spectrum of the sample.

    • The precise mass measurements allow for the unambiguous identification of the different isotopologues.

    • The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

Visualizations

The following diagrams illustrate the workflow for assessing isotopic enrichment and a comparison of the analytical methods.

experimental_workflow Experimental Workflow for Isotopic Enrichment Assessment cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Isotopic Enrichment Analysis cluster_results Data Analysis & Reporting synthesis Synthesized this compound purification Purification of this compound synthesis->purification nmr NMR Spectroscopy (¹H-NMR & ²H-NMR) purification->nmr ms Mass Spectrometry (GC-MS or HRMS) purification->ms data_analysis Data Analysis (Integration, Peak Ratios) nmr->data_analysis ms->data_analysis report Isotopic Enrichment Report data_analysis->report

Caption: Workflow for the synthesis, purification, and isotopic enrichment assessment of this compound.

method_comparison Comparison of Analytical Methods for Isotopic Enrichment cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_adv Advantages: - Non-destructive - Quantitative - Provides structural information nmr_disadv Disadvantages: - Lower sensitivity than MS - Requires larger sample amount ms_adv Advantages: - High sensitivity - Provides isotopic distribution - Small sample amount required ms_disadv Disadvantages: - Destructive technique - Ionization efficiency can vary propyne_d4 Synthesized this compound propyne_d4->nmr_adv propyne_d4->ms_adv

References

Propyne-d4 vs. 13C-Labeled Standards: A Performance Benchmark for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. The use of internal standards is a cornerstone of robust quantitation, particularly in liquid chromatography-mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard. This guide provides an objective comparison of two common types of SIL internal standards: deuterated standards, using Propyne-d4 as an example, and 13C-labeled standards. This comparison is supported by experimental principles and data from various studies to aid in the selection of the most appropriate standard for your analytical needs.

Data Presentation: Quantitative and Qualitative Comparison

The choice between a deuterated and a 13C-labeled internal standard involves a trade-off between cost, availability, and analytical performance. While both are designed to mimic the behavior of the analyte, their physicochemical properties are not entirely identical, which can lead to significant differences in analytical accuracy.

FeatureThis compound (Deuterated Standard)13C-Labeled StandardRationale & Supporting Data
Chemical & Physical Similarity High, but not identical to the analyte.Virtually identical to the analyte.The larger mass difference between Deuterium (²H) and Protium (¹H) can lead to slight changes in properties like lipophilicity. 13C has a smaller relative mass difference to 12C, resulting in negligible physicochemical differences.[1][2]
Chromatographic Co-elution Prone to chromatographic separation from the analyte (isotopic shift).Co-elutes perfectly with the analyte.The "deuterium isotope effect" can alter retention times, especially in reverse-phase LC, leading to differential matrix effects.[1][2] 13C-labeled standards are not susceptible to this effect.[3]
Isotopic Stability Can be susceptible to back-exchange (D-H exchange), especially if the label is at an exchangeable position.Highly stable; the 13C-label does not exchange.Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can exchange with protons from the solvent, compromising the standard's integrity.[1][2]
Extraction Recovery May differ from the analyte.Identical to the analyte.Differences in physicochemical properties can lead to differential recovery during sample preparation. For instance, a 35% difference in extraction recovery has been reported between haloperidol and its deuterated analog.[2]
Accuracy of Quantification Can introduce bias, especially in complex matrices.Considered the "gold standard" for accuracy.A study on polycyclic aromatic hydrocarbons (PAHs) found that using deuterated standards resulted in measured concentrations that were 1.9-4.3% lower than when using 13C-labeled standards.[4]
Commercial Availability & Cost Generally more widely available and less expensive.Often less available and more expensive to synthesize.The synthetic routes for introducing deuterium are often simpler and cheaper than those for incorporating 13C.[3]

Experimental Protocols

Below are detailed methodologies for a typical quantitative analysis using a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or a 13C-labeled standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the analyte and the stable isotope-labeled internal standard (this compound or 13C-labeled standard) in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in amber vials to prevent degradation.

b. Calibration Standards:

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution with the solvent to create a calibration curve covering the expected concentration range of the unknown samples.

  • A typical calibration curve might include 8-10 non-zero concentration levels.

c. Internal Standard Spiking Solution:

  • Prepare a working solution of the internal standard at a fixed concentration. The concentration should be chosen to provide a strong and consistent signal in the mass spectrometer, typically in the mid-range of the calibration curve.

d. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix (e.g., plasma, urine) with known amounts of the analyte stock solution. These are prepared independently from the calibration standards.

Sample Preparation (Protein Precipitation Method)

This is a common and straightforward method for cleaning up biological samples.

  • Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into separate microcentrifuge tubes.

  • Add a fixed volume (e.g., 10 µL) of the internal standard working solution to every tube (except for blank matrix samples used to check for interferences).

  • Vortex each tube for 10 seconds to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile (or other suitable protein precipitating agent) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of vials for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column is commonly used for small molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to separate the analyte from matrix components. The specific gradient will depend on the analyte's properties.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is common for a wide range of analytes.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard by infusing the individual standard solutions into the mass spectrometer.

    • Data Analysis: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentrations of the unknown and QC samples are then determined from this curve.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Unknown Sample/ Calibrator/QC Spike_IS Spike with Internal Standard (this compound or 13C-Standard) Sample->Spike_IS Extraction Protein Precipitation/ SPE/LLE Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Concentration Determine Unknown Concentration Cal_Curve->Concentration

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_0 Ideal Co-elution with 13C-Standard cluster_1 Deuterium Isotope Effect a_peak Analyte is_peak 13C-IS axis_x Retention Time axis_y Intensity origin->axis_x origin->axis_y matrix_effect_ideal Matrix Effect label_ideal Both analyte and IS are affected equally, ensuring accurate ratio and quantification. a_peak2 Analyte is_peak2 This compound axis_x2 Retention Time axis_y2 Intensity origin2->axis_x2 origin2->axis_y2 matrix_effect_d Matrix Effect label_d Shift in retention time causes differential matrix effects, leading to inaccurate quantification.

Caption: Impact of the Deuterium Isotope Effect on chromatographic co-elution and matrix effects.

References

Safety Operating Guide

Propyne-d4: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialty chemicals like Propyne-d4 are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, a highly flammable and reactive deuterated gas. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart propyne, is an extremely flammable gas that can form explosive mixtures with air.[1] It is crucial to handle this substance in a well-ventilated area, preferably within a fume hood, away from all sources of ignition such as open flames, sparks, and hot surfaces.[1] Personal Protective Equipment (PPE), including safety glasses, flame-retardant laboratory coats, and appropriate gloves, must be worn at all times.

Quantitative Data for Propyne

For easy reference, the following table summarizes key quantitative data for propyne. Note that the properties of this compound are expected to be very similar.

PropertyValue
Molecular FormulaC3D4
Molecular Weight44.09 g/mol
Boiling Point-23.2 °C
Melting Point-102.7 °C
Flash Point-38 °C
Autoignition Temperature340 °C
Lower Explosive Limit1.7%
Upper Explosive Limit11.7%

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be released into the atmosphere or disposed of down the drain.

1. Waste Identification and Segregation:

  • Characterize the Waste: The this compound waste stream must be clearly identified. This includes any residual gas in lecture bottles, reaction vessels, or tubing.

  • Segregate from Incompatibles: Propyne is incompatible with strong oxidizing agents, brass, copper, silver, and mercury, as it can form explosive acetylides.[1][2] Ensure that the waste container for this compound does not come into contact with these materials. Collect halogenated and non-halogenated solvent wastes separately.

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a container that is compatible with flammable gases. For residual gas in a lecture bottle, the original container is the safest option. For contaminated materials (e.g., tubing, septa), use a designated, properly sealed hazardous waste container.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Extremely Flammable Gas," "Gas Under Pressure").

3. Storage Prior to Disposal:

  • Designated Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA. This area must be in a well-ventilated, cool, and dry location, away from heat and ignition sources.

  • Secure Storage: Ensure the container is securely closed to prevent any leakage of the flammable gas.

4. Final Disposal:

  • Contact a Licensed Hazardous Waste Vendor: The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Provide them with a detailed description of the waste, including its chemical composition and any potential contaminants.

  • Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste, as required by local and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PropyneD4_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated characterize Characterize Waste (Gas, Contaminated Material) start->characterize segregate Segregate from Incompatibles (Oxidizers, Certain Metals) characterize->segregate container Select Compatible Container segregate->container label_waste Label as 'Hazardous Waste' (Name, Hazards) container->label_waste store Store in Designated SAA (Cool, Dry, Ventilated) label_waste->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor document Maintain Disposal Records contact_vendor->document end_proc End of Process document->end_proc

Caption: this compound Disposal Workflow.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propyne-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and procedural excellence in handling Propyne-d4.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. By adhering to these protocols, you can mitigate risks and ensure a safe laboratory environment.

This compound (also known as Methylacetylene-d4) is a deuterated, extremely flammable gas that requires stringent safety measures. It is crucial to handle this substance with the utmost care to prevent fire, explosion, and potential health hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to support your research and development endeavors.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the essential personal protective equipment for handling this compound. This information is compiled from safety data for propyne and general best practices for handling flammable gases.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when handling larger quantities or during operations with a higher risk of splashes or gas release.Protects eyes from contact with the liquefied gas, which can cause frostbite, and from any potential projectiles in case of an incident.
Hand Protection Insulated, cryogenic gloves when handling cylinders or lines containing liquefied gas. Chemical-resistant gloves (e.g., nitrile) for incidental contact.Prevents frostbite from the extremely cold liquefied gas. Chemical-resistant gloves protect against potential skin irritation.
Respiratory Protection A self-contained breathing apparatus (SCBA) should be available for emergency situations. Use in a well-ventilated area, preferably a fume hood.This compound can displace oxygen and may cause respiratory irritation. An SCBA is critical for response to leaks or spills in poorly ventilated areas.[1]
Body Protection Flame-retardant lab coat.Provides a layer of protection against flash fires.
Footwear Closed-toe shoes, preferably safety shoes with steel toes.Protects feet from falling objects, such as gas cylinders, and from chemical spills.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key stages from receipt to use in the laboratory.

G This compound Handling Workflow cluster_receipt Receiving and Storage cluster_transport Transport to Lab cluster_use Laboratory Use cluster_shutdown Shutdown Receipt 1. Receive Cylinder Inspect 2. Inspect Cylinder for Damage Receipt->Inspect Store 3. Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Transport 4. Use a Cylinder Cart Store->Transport Secure 5. Secure Cylinder in the Lab Transport->Secure Setup 6. Set Up in Fume Hood Secure->Setup Regulator 7. Attach Pressure Regulator Setup->Regulator Leak_Test 8. Perform Leak Test Regulator->Leak_Test Experiment 9. Conduct Experiment Leak_Test->Experiment Close_Valve 10. Close Cylinder Valve Experiment->Close_Valve Purge 11. Purge System Close_Valve->Purge

Caption: Workflow for the safe handling of this compound from receipt to use.

Detailed Experimental Protocols

The precise experimental protocol will depend on your specific research application. However, the following general steps for handling this compound in a laboratory setting must be followed:

  • Preparation :

    • Ensure the work area, typically a fume hood, is clean and free of clutter.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency plan in place and ensure all personnel are familiar with it. This includes the location of fire extinguishers, safety showers, and emergency gas shut-off valves.[2]

  • Cylinder Setup :

    • Secure the this compound cylinder upright to a stable surface using straps or chains.[3]

    • Use a pressure-reducing regulator compatible with flammable gases. Ensure the regulator is clean and free of oil or grease.

    • Connect the regulator to the cylinder valve according to the manufacturer's instructions. Use appropriate non-sparking tools.

  • Leak Testing :

    • After connecting the regulator, and before opening the main cylinder valve, ensure all downstream connections are secure.

    • Slowly open the cylinder valve.

    • Apply a non-reactive leak detection solution to all connections. The formation of bubbles indicates a leak, which must be rectified before proceeding.

  • Gas Delivery :

    • Adjust the regulator to the desired delivery pressure for your experiment.

    • Continuously monitor the system for any signs of leaks or pressure fluctuations.

  • Shutdown :

    • Upon completion of the experiment, close the main cylinder valve securely.

    • Vent any remaining gas in the system through a safe and appropriate exhaust or scrubbing system.

    • Close all downstream valves.

Disposal Plan for this compound

The disposal of this compound and its empty cylinders is a critical safety and regulatory concern. Improper disposal can lead to serious accidents and environmental contamination.

G This compound Disposal Logical Flow Start End of this compound Use Is_Cylinder_Empty Is the Cylinder Empty? Start->Is_Cylinder_Empty Partially_Full Partially Full Cylinder Is_Cylinder_Empty->Partially_Full No Empty Empty Cylinder Is_Cylinder_Empty->Empty Yes Label_Full Label as 'Partially Full' Partially_Full->Label_Full Label_Empty Label as 'Empty' Empty->Label_Empty Store_Waste Store in Designated Hazardous Waste Area Label_Full->Store_Waste Label_Empty->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Disposal Store_Waste->Contact_EHS Return_Supplier Return to Supplier (if applicable) Contact_EHS->Return_Supplier Waste_Vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor Contact_EHS->Waste_Vendor End Disposal Complete Return_Supplier->End Waste_Vendor->End

Caption: Logical flow for the proper disposal of this compound cylinders.

Disposal Protocol
  • Do Not Attempt to Vent Residual Gas : Never attempt to empty a cylinder completely by venting it to the atmosphere. This can create a significant fire and explosion hazard.

  • Labeling : Clearly label the cylinder as "Empty" or "Partially Full" and indicate the contents (this compound).

  • Segregation : Store cylinders designated for disposal in a dedicated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will have established procedures and relationships with certified hazardous waste disposal companies.

  • Return to Supplier : Whenever possible, arrange to return the empty or partially used cylinder to the gas supplier. Many suppliers have programs for cylinder return and recycling.

  • Licensed Waste Vendor : If returning to the supplier is not an option, the cylinder must be disposed of through a licensed hazardous waste vendor. The cost of disposal can be significant, particularly for aged or damaged cylinders.[4]

By implementing these safety and logistical protocols, you can confidently and safely incorporate this compound into your research while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propyne-d4
Reactant of Route 2
Propyne-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.